Product packaging for Scammonin viii(Cat. No.:CAS No. 145042-06-4)

Scammonin viii

Cat. No.: B1680889
CAS No.: 145042-06-4
M. Wt: 1037.2 g/mol
InChI Key: ATAAFPJNNNHRBG-YCPBAFNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Scammonin VIII is a minor, ether-soluble resin glycoside isolated from the roots of Convolvulus scammonia L., a plant with a history of use in traditional medicine . This compound is part of a unique class of glycolipids almost exclusive to the Convolvulaceae family and is characterized by a complex macrocyclic ester structure composed of the glycosidic acid scammonic acid B and various organic acids . The molecular formula of this compound is C50H84O22, with a molecular weight of 1037.2 g/mol .Resin glycosides like this compound are of significant interest in modern pharmacological research due to their diverse biological activities. While traditionally known for their purgative properties , contemporary scientific investigations highlight their potential in more complex applications. A key area of research explores the cytotoxic effects of resin glycosides against various cancer cell lines . Furthermore, a prominent research focus is on their ability to modulate multidrug resistance (MDR) in cancer cells . MDR is a major challenge in chemotherapy, where cancer cells expel drugs, rendering treatments ineffective. Natural products like this compound are investigated for their potential to inhibit efflux pumps such as P-glycoprotein, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents . The amphipathic nature of resin glycosides, stemming from their lipophilic aglycone and hydrophilic oligosaccharide chain, allows them to interact with biological membranes, which is considered a key mechanism behind their bioactivity .This product is strictly intended for research purposes in laboratory settings. It is not designed for human therapeutic or veterinary use. Researchers should consult the available material safety data and handle the compound appropriately.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H84O22 B1680889 Scammonin viii CAS No. 145042-06-4

Properties

IUPAC Name

[30-[3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H84O22/c1-8-11-17-20-29-21-18-15-13-12-14-16-19-22-32(53)67-43-39(70-47-38(59)37(58)40(31(24-52)66-47)68-45(60)25(4)9-2)28(7)63-50(44(43)69-46(61)26(5)10-3)72-42-36(57)34(55)30(23-51)65-49(42)71-41-35(56)33(54)27(6)62-48(41)64-29/h9,26-31,33-44,47-52,54-59H,8,10-24H2,1-7H3/b25-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAAFPJNNNHRBG-YCPBAFNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)C(=CC)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)/C(=C/C)/C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H84O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1037.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145042-06-4
Record name Scammonin viii
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145042064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unveiling the Enigmatic Architecture of Scammonin VIII: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scammonin viii is a complex resin glycoside isolated from the roots of Convolvulus scammonia. This technical guide provides a comprehensive overview of its chemical structure, alongside a summary of the known biological activities associated with the broader class of scammonins. Due to the limited publicly available data specific to this compound, this document also outlines detailed, generalized experimental protocols for the isolation, characterization, and biological evaluation of resin glycosides, offering a foundational framework for future research into this specific molecule.

Chemical Structure and Properties of this compound

This compound is a high-molecular-weight glycoside with a complex macrocyclic ester structure. Its chemical identity is well-established through various analytical techniques.

Structural Details

The fundamental chemical attributes of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValueSource
Molecular Formula C₅₀H₈₄O₂₂[1][2]
Molecular Weight 1037.20 g/mol [1][2][3]
CAS Number 145042-06-4[3]
IUPAC Name [30-[3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.0³,⁸.0¹⁰,¹⁵]tritriacontan-33-yl] 2-methylbutanoate[2]
InChI Key ATAAFPJNNNHRBG-YCPBAFNGSA-N[3]
Core Chemical Components

This compound is a member of the resin glycoside family, which are characterized by a glycosidic core linked to a fatty acid aglycone. Specifically, this compound is composed of:

  • Scammonic acid B: A new glycosidic acid that forms the core of the molecule.[4]

  • (2S)-2-methylbutyric acid and tiglic acid: These are organic acids that are esterified to the sugar moieties of the glycosidic core.[4]

The overall structure is a macrocyclic ester, a common feature among scammonins I-VI.[4]

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is limited in the public domain, the broader class of resin glycosides from Convolvulus scammonia has been reported to exhibit a range of pharmacological effects. These findings suggest potential areas of investigation for this compound.

Biological ActivityDescriptionPotential Application
Cytotoxic Activity Exhibits toxicity towards cancer cells.Anticancer agent
Multidrug Resistance (MDR) Reversal Can reverse resistance of cancer cells to chemotherapy drugs.Adjuvant in cancer therapy
Anticonvulsant Activity Shows potential in reducing or preventing seizures.Antiepileptic drug development
Vasorelaxant Activity Can induce relaxation of blood vessels.Treatment of hypertension
Neuroprotective Effects May protect nerve cells from damage.Neurodegenerative disease therapy
Antiviral Activity Shows inhibitory effects against certain viruses.Antiviral drug development
Laxative Effect Promotes bowel movements.Treatment of constipation
α-Glucosidase Inhibitory Effect Can inhibit the absorption of carbohydrates.Antidiabetic agent

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, characterization, and biological evaluation of scammonins like this compound. These protocols are compiled from various studies on resin glycosides and provide a robust starting point for research.

Isolation and Purification of this compound from Convolvulus scammonia

The isolation of this compound is a multi-step process involving extraction and chromatographic separation.

Objective: To isolate pure this compound from the roots of Convolvulus scammonia.

Materials:

  • Dried and powdered roots of Convolvulus scammonia

  • Methanol

  • Chloroform

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile

  • Water

Procedure:

  • Extraction:

    • Macerate the powdered roots with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

    • Suspend the crude extract in water and partition it with chloroform to separate compounds based on polarity.

  • Column Chromatography:

    • Subject the chloroform-soluble fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform and methanol, starting from 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing scammonins and subject them to preparative HPLC on a C18 column.

    • Use a gradient of acetonitrile and water as the mobile phase.

    • Monitor the elution at 210 nm and collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC.

G cluster_extraction Extraction cluster_purification Purification plant_material Powdered Roots of Convolvulus scammonia maceration Maceration (Methanol) plant_material->maceration partition Partitioning (Chloroform/Water) maceration->partition column_chrom Silica Gel Column Chromatography partition->column_chrom hplc Preparative HPLC (C18 Column) column_chrom->hplc pure_compound Pure this compound hplc->pure_compound

Fig. 1: Workflow for the isolation of this compound.
Structural Elucidation of this compound

The chemical structure of the isolated this compound can be confirmed using spectroscopic methods.

Objective: To verify the chemical structure of the isolated compound.

Methods:

  • Mass Spectrometry (MS):

    • Utilize High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and elemental composition.

    • Employ tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H NMR and ¹³C NMR spectra to identify the types and connectivity of protons and carbons.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete connectivity of the molecule, including the sugar sequence and the location of the ester linkages.

In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration-dependent cytotoxicity of this compound.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G start Seed Cancer Cells in 96-well plate incubation1 Incubate 24 hours start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate 48-72 hours treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4 hours mtt_addition->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance analysis Calculate Cell Viability and IC50 Value read_absorbance->analysis

Fig. 2: Experimental workflow for the in vitro cytotoxicity assay.

Conclusion

This compound represents a structurally complex natural product with potential for significant biological activity, as suggested by the pharmacological profile of related resin glycosides from Convolvulus scammonia. This guide provides the foundational chemical information for this compound and outlines detailed experimental protocols to facilitate further research into its therapeutic potential. The provided methodologies for isolation, characterization, and biological screening are intended to serve as a valuable resource for scientists in the fields of natural product chemistry, pharmacology, and drug development, encouraging a deeper exploration of this fascinating molecule. Further investigation is warranted to elucidate the specific mechanisms of action and signaling pathways modulated by this compound.

References

Scammonin VIII: A Technical Guide to Its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scammonin viii is a minor resin glycoside, a class of complex glycolipids, naturally occurring in the plant kingdom. These compounds are characterized by a glycosidically linked oligosaccharide core to a hydroxylated fatty acid, which may be further acylated. This technical guide provides an in-depth overview of the natural sources, abundance, and experimental protocols for the isolation of this compound, catering to the needs of researchers and professionals in drug development.

Natural Sources and Abundance

The primary and exclusive natural source of this compound identified to date is the root of Convolvulus scammonia L., a perennial vine belonging to the Convolvulaceae family.[1][2][3] The roots of this plant are known to produce a resin, historically referred to as "scammony," which constitutes approximately 8% of the root's dry weight.[2][4]

This compound is classified as a minor, ether-soluble resin glycoside within this complex resinous mixture.[1] While precise quantitative data for the abundance of this compound as a percentage of the total resin or root weight is not extensively documented, its designation as "minor" indicates a lower concentration relative to other major scammonin constituents, such as Scammonin I.[1][4]

The resin of Convolvulus scammonia is a complex mixture of various resin glycosides, including Scammonins I through VIII, along with other phytochemicals such as dihydroxy cinnamic acid, beta-methyl-esculetin, and ipuranol.[3][4] The overall composition of the ether-soluble portion of the resin is a key factor in the traditional purgative use of scammony resin.[]

Quantitative Data Summary
Plant SourcePartTotal Resin Content (% of dry weight)This compound AbundanceOther Major Components
Convolvulus scammonia L.Root~8%[2][4]Minor constituent[1]Scammonins I-VII, Dihydroxy cinnamic acid, Beta-methyl-esculetin, Ipuranol[3][4]

Experimental Protocols

The isolation of this compound requires a multi-step process involving extraction of the crude resin followed by chromatographic separation. The following protocol is based on the established methodologies for the isolation of minor resin glycosides from Convolvulus scammonia.[1]

Extraction of Crude Resin
  • Plant Material Preparation: Air-dried and powdered roots of Convolvulus scammonia are used as the starting material.

  • Solvent Extraction: The powdered roots are percolated with methanol (MeOH) at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with diethyl ether (Et₂O). The Et₂O-soluble fraction, containing the ether-soluble resin glycosides ("jalapin" fraction), is collected.[6]

Isolation of this compound

The ether-soluble resin glycoside fraction is subjected to a series of chromatographic separations to isolate the minor constituents.

  • Gel Filtration Chromatography: The Et₂O-soluble fraction is chromatographed on a Sephadex LH-20 column using methanol as the eluent. This step separates the resin glycosides based on their size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the minor glycosides are further purified by preparative HPLC on a reverse-phase column (e.g., C18). A gradient elution system, typically with acetonitrile-water or methanol-water, is employed to resolve the individual scammonins.

  • Final Purification: The fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the purified compound.

Experimental Workflow Diagram

experimental_workflow start Powdered Roots of Convolvulus scammonia extraction Methanol Extraction start->extraction concentration Concentration (Reduced Pressure) extraction->concentration partitioning Solvent Partitioning (H₂O/Et₂O) concentration->partitioning ether_fraction Ether-Soluble Fraction ('Jalapin') partitioning->ether_fraction sephadex Sephadex LH-20 Chromatography (MeOH) ether_fraction->sephadex hplc Preparative HPLC (Reverse-Phase C18) sephadex->hplc scammonin_viii Purified this compound hplc->scammonin_viii

Caption: Isolation workflow for this compound.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, research on resin glycosides from the Convolvulaceae family suggests several potential mechanisms of action, particularly concerning their cytotoxic effects.[7][8]

Resin glycosides have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[8] One proposed mechanism involves the modulation of intracellular calcium levels, which can trigger downstream apoptotic pathways.[8] Furthermore, some resin glycosides exhibit multidrug resistance (MDR) reversal activity, potentially by interacting with efflux pumps like P-glycoprotein.[9]

Hypothetical Signaling Pathway for Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway for the cytotoxic effects of resin glycosides, which may be applicable to this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rg Resin Glycoside (e.g., this compound) efflux_pump Efflux Pump (e.g., P-glycoprotein) rg->efflux_pump Inhibition ca_increase ↑ Intracellular Ca²⁺ rg->ca_increase Induction caspase_activation Caspase Activation ca_increase->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical cytotoxic signaling pathway.

Conclusion

This compound is a minor but significant constituent of the resin from Convolvulus scammonia roots. Its isolation requires meticulous extraction and chromatographic techniques. While its specific biological activities and mechanisms of action are yet to be fully explored, the broader class of resin glycosides demonstrates promising pharmacological potential, including cytotoxic and MDR-modulating effects. This guide provides a foundational understanding for researchers to further investigate the therapeutic applications of this compound.

References

Whitepaper: A Technical Guide to the Putative Biosynthesis of Scammonin VIII in Convolvulus scammonia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Scammonin VIII is a complex resin glycoside, a class of acylsugars predominantly found in the Convolvulaceae family.[1][2][3] Isolated from the roots of Convolvulus scammonia, this molecule exhibits a complex structure comprising a glycosidic acid core, scammonic acid B, which is further acylated with organic acids.[4][5] While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, significant insights can be drawn from the general and well-studied biosynthesis of related resin glycosides. This technical guide synthesizes the current understanding to propose a putative biosynthetic pathway for this compound. It covers the formation of the jalapinolic acid aglycone, the sequential assembly of the oligosaccharide chain, and the subsequent acylation and macrolactonization steps. This document details the key enzyme families likely involved, presents available structural data in a tabular format, and outlines the general experimental protocols required to fully characterize this pathway.

Introduction to this compound and Resin Glycosides

Resin glycosides are a diverse class of specialized metabolites that serve as defense compounds in plants of the morning glory family (Convolvulaceae).[1] Their structures are characterized by an oligosaccharide core linked to a hydroxy fatty acid, which is often cyclized into a macrolactone ring.[3][6] This core structure is typically decorated with various aliphatic and aromatic acyl chains.[1]

Chemical Structure of this compound

This compound (Molecular Formula: C₅₀H₈₄O₂₂) is an ether-soluble resin glycoside, or 'jalapin', isolated from the roots of Convolvulus scammonia.[2][4] Its structure is built upon a glycosidic acid known as scammonic acid B. The molecule features a complex oligosaccharide chain attached to a hydroxylated fatty acid, which forms an intramolecular macrocyclic ester.[4] This core is further acylated by (2S)-2-methylbutyric acid and tiglic acid.[4]

General Characteristics of Resin Glycosides

The biosynthesis of resin glycosides is a multi-step process involving enzymes from several major classes. The pathway can be conceptually divided into three main stages:

  • Aglycone Synthesis: Formation of a C14-C18 hydroxy fatty acid.[1] Jalapinolic acid ((11S)-11-hydroxyhexadecanoic acid) is a common aglycone in many scammonins and other resin glycosides.[7][8][9]

  • Oligosaccharide Assembly: Stepwise addition of sugar moieties (e.g., glucose, rhamnose, quinovose, fucose) by specific glycosyltransferases.[6][10]

  • Acylation and Cyclization: Decoration of the sugar chain with various organic acids by acyltransferases, followed by intramolecular esterification to form a macrolactone ring.[6]

Putative Biosynthetic Pathway of this compound

Based on the known structure of this compound and the general pathway of resin glycoside formation, a putative biosynthetic pathway is proposed. This pathway begins with fatty acid synthesis and culminates in the fully decorated, cyclized final product.

Scammonin_VIII_Biosynthesis Putative Biosynthetic Pathway of this compound cluster_0 Fatty Acid Metabolism cluster_1 Glycosylation Cascade cluster_2 Acylation & Cyclization Palmitic_Acid Palmitic Acid Jalapinolic_Acid (11S)-11-Hydroxyhexadecanoic Acid (Jalapinolic Acid) Palmitic_Acid->Jalapinolic_Acid Fatty Acid Hydroxylase (CYP450) Glycoside_1 Jalapinolic Acid -Sugar 1 Jalapinolic_Acid->Glycoside_1 UGT1 Glycoside_2 Jalapinolic Acid -Sugar 1-2 Glycoside_1->Glycoside_2 UGT2 Glycoside_3 Jalapinolic Acid -Sugar 1-2-3 Glycoside_2->Glycoside_3 UGT3 Glycoside_4 ...Oligoglycoside Glycoside_3->Glycoside_4 UGTn Acylated_Glycoside Acylated Oligoglycoside (Scammonic Acid B) Glycoside_4->Acylated_Glycoside Acyltransferases (BAHD family) Scammonin_VIII This compound Acylated_Glycoside->Scammonin_VIII Macrolactonization Experimental_Workflow General Experimental Workflow for Pathway Elucidation Plant Plant Material (*C. scammonia* roots) Extract Solvent Extraction & HPLC Plant->Extract RNA RNA Extraction Plant->RNA Structure Structural Elucidation (NMR, MS) Extract->Structure Assay In Vitro Enzyme Assays Structure->Assay Provides Substrates & Standards Sequencing Transcriptome Sequencing (RNA-Seq) RNA->Sequencing Candidates Candidate Gene Identification Sequencing->Candidates Cloning Heterologous Expression (Yeast, E. coli) Candidates->Cloning Cloning->Assay Validation Pathway Validation (LC-MS analysis) Assay->Validation

References

In-Depth Technical Guide to Scammonin VIII: Physicochemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Scammonin VIII, a resin glycoside isolated from Convolvulus scammonia. This document details its structural characteristics, physicochemical data, and the experimental protocols for its isolation and characterization, designed to support research and development in the fields of natural product chemistry and pharmacology.

Physicochemical Properties of this compound

This compound is a complex glycosidic resin with the molecular formula C₅₀H₈₄O₂₂.[1] It is classified as an ether-soluble resin glycoside.[2] The structural and physical data for this compound are summarized in the tables below.

General and Structural Properties
PropertyValueSource
Molecular Formula C₅₀H₈₄O₂₂PubChem
Molecular Weight 1037.2 g/mol PubChem[1]
IUPAC Name [30-[3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.0³,⁸.0¹⁰,¹⁵]tritriacontan-33-yl] 2-methylbutanoatePubChem[1]
CAS Number 145042-06-4PubChem[1]
Appearance Amorphous PowderNoda et al., 1992
Optical Rotation [α]D -43.5° (c 0.4, MeOH)Noda et al., 1992
Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The key spectral data are presented below.

Table 1.2.1: ¹H-NMR Spectral Data of this compound (500 MHz, C₅D₅N)

ProtonChemical Shift (δ, ppm)
Aglycone
H-23.83 (dd, 10, 8)
H-35.24 (br t, 8)
H-114.12 (m)
Sugar Moieties
Qui H-1'4.91 (d, 8)
Qui H-1''4.88 (d, 8)
Fuc H-1'''5.14 (d, 8)
Glc H-1''''5.42 (d, 8)
Acyl Groups
2-methylbutanoyl1.01 (d, 7), 1.25 (t, 7.5)
Tigloyl1.88 (d, 7), 1.95 (s), 7.14 (q, 7)

Table 1.2.2: ¹³C-NMR Spectral Data of this compound (125 MHz, C₅D₅N)

CarbonChemical Shift (δ, ppm)
Aglycone
C-1172.9
C-278.1
C-375.5
C-1171.9
Sugar Moieties
Qui C-1'105.1
Qui C-1''104.9
Fuc C-1'''105.4
Glc C-1''''99.8
Acyl Groups
2-methylbutanoyl C=O176.4
Tigloyl C=O168.1

Table 1.2.3: Mass Spectrometry Data of this compound

Ionm/z
[M+Na]⁺1060

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is based on the method described by Noda et al. (1992) for the isolation of this compound from the roots of Convolvulus scammonia.

Workflow for Extraction and Isolation of this compound

start Dried Roots of Convolvulus scammonia extraction Extraction with MeOH start->extraction partition Partition between n-BuOH and H₂O extraction->partition buoh_extract n-BuOH Extract partition->buoh_extract column1 Silica Gel Column Chromatography (CHCl₃-MeOH-H₂O) buoh_extract->column1 fractions Elution and Fraction Collection column1->fractions column2 ODS Column Chromatography (MeOH-H₂O) fractions->column2 hplc Preparative HPLC (ODS, MeOH-H₂O) column2->hplc scammonin_viii Pure this compound hplc->scammonin_viii

Caption: Workflow for the extraction and isolation of this compound.

  • Extraction: The dried and powdered roots of Convolvulus scammonia are extracted with methanol (MeOH) at room temperature.

  • Partitioning: The resulting methanol extract is concentrated and then partitioned between n-butanol (n-BuOH) and water (H₂O). The n-BuOH soluble fraction, containing the resin glycosides, is collected.

  • Silica Gel Chromatography: The n-BuOH extract is subjected to silica gel column chromatography using a solvent system of chloroform (CHCl₃), methanol (MeOH), and water (H₂O) in a stepwise gradient.

  • ODS Column Chromatography: Fractions containing this compound are further purified by open column chromatography on octadecylsilanized (ODS) silica gel with a methanol-water gradient.

  • Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water mobile phase to yield pure this compound.

Structural Elucidation Methodology

The structure of this compound was determined using a combination of spectroscopic techniques.

Methodology for Structural Elucidation

sample This compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) sample->nmr ms Mass Spectrometry (FAB-MS) sample->ms hydrolysis Alkaline Hydrolysis sample->hydrolysis structure Structure Determination nmr->structure ms->structure analysis Analysis of Hydrolysis Products (GC, HPLC) hydrolysis->analysis analysis->structure

Caption: Logical workflow for the structural elucidation of this compound.

  • NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR spectra are recorded to determine the connectivity of protons and carbons within the molecule, establishing the structure of the aglycone, the sugar units, and the acyl groups, as well as their linkage points.

  • Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight and obtain fragmentation patterns that provide information about the sequence of sugar units and acyl groups.

  • Alkaline Hydrolysis: To identify the constituent fatty acid and sugar moieties, this compound is subjected to alkaline hydrolysis to cleave the ester and glycosidic bonds.

  • Analysis of Hydrolysis Products: The products of hydrolysis are analyzed by gas chromatography (GC) and high-performance liquid chromatography (HPLC) to identify the specific sugars and acylating acids.

Biological Activity and Signaling Pathways

While the original study focused on the isolation and structural elucidation of this compound, subsequent research on related resin glycosides from the Convolvulaceae family has indicated potential biological activities, including cytotoxic effects on cancer cells. The precise signaling pathways modulated by this compound are a subject for further investigation. A generalized potential mechanism of action for resin glycosides in inducing apoptosis in cancer cells is depicted below.

Hypothesized Apoptotic Signaling Pathway for Resin Glycosides

rg Resin Glycoside (e.g., this compound) membrane Cell Membrane Interaction rg->membrane pathway Induction of Intrinsic Apoptotic Pathway membrane->pathway caspase9 Caspase-9 Activation pathway->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A potential signaling pathway for resin glycoside-induced apoptosis.

This guide serves as a foundational resource for researchers working with this compound. The detailed physicochemical data and experimental protocols provided herein are intended to facilitate further investigation into the therapeutic potential of this complex natural product.

References

Spectroscopic and Structural Elucidation of Scammonin VIII: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Scammonin VIII, a resin glycoside isolated from Convolvulus scammonia. Due to the limited public availability of the primary research article detailing its initial isolation and characterization, this document focuses on the established methodologies and representative data for the structural elucidation of resin glycosides, a class of complex natural products to which this compound belongs.

Introduction to this compound

This compound is a minor ether-soluble resin glycoside identified in the roots of Convolvulus scammonia.[1] The initial isolation and structural characterization were reported by Noda et al. in 1992.[1] Resin glycosides are characterized by a glycosidically linked oligosaccharide to a hydroxylated fatty acid, which often forms a macrocyclic lactone ring.[2] The structural complexity of these molecules necessitates a combination of advanced spectroscopic techniques for their complete elucidation.

General Experimental Protocols

The isolation and characterization of resin glycosides like this compound follow a multi-step process involving extraction, chromatographic separation, and spectroscopic analysis.

Isolation of this compound

A general protocol for the isolation of resin glycosides from plant material is outlined below. The specific solvents and chromatographic conditions would be optimized for the target compound.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Separation A Dried and Powdered Plant Material (e.g., roots of Convolvulus scammonia) B Maceration or Soxhlet Extraction (e.g., with methanol or ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., between water and n-hexane, chloroform, ethyl acetate) C->D E Fractionation based on Polarity D->E F Column Chromatography (e.g., Silica Gel, Sephadex LH-20) E->F G Preparative HPLC F->G H Pure this compound G->H

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

The structural elucidation of the purified compound relies on a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within the molecule, including the sequence of sugar units and the location of ester linkages.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition. Tandem MS (MS/MS) experiments are used to fragment the molecule, yielding information about the substructures, such as the sugar units and the fatty acid chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from esters, and glycosidic linkages (C-O-C).

Spectroscopic Data of Resin Glycosides (Representative)

NMR Spectroscopic Data

Table 1: Representative ¹H and ¹³C NMR Data for a Resin Glycoside Moiety

PositionδC (ppm)δH (ppm) (J in Hz)
Aglycone (Jalapinolic Acid moiety)
1174.5-
234.22.35 (t, 7.5)
325.11.62 (m)
.........
1178.93.60 (m)
1614.10.88 (t, 7.0)
Sugar Unit 1 (e.g., Glucose)
1'104.54.50 (d, 7.8)
2'74.83.30 (m)
.........
Sugar Unit 2 (e.g., Rhamnose)
1''101.84.85 (d, 1.5)
.........
6''18.51.25 (d, 6.2)
Acyl Group (e.g., Tigloyl)
1'''168.0-
2'''128.56.85 (qq, 7.0, 1.5)
3'''139.0-
4'''14.51.80 (d, 7.0)
5'''12.21.82 (s)

Note: Chemical shifts (δ) are hypothetical and for illustrative purposes.

Mass Spectrometry Data

Table 2: Representative Mass Spectrometry Data for a Resin Glycoside

Ionm/z (Observed)FormulaInterpretation
[M+Na]⁺1059.5C₅₂H₈₄O₂₂NaSodium adduct of the intact molecule
[M-H]⁻1035.5C₅₂H₈₃O₂₂Deprotonated molecule
Fragment 1873.4C₄₃H₆₉O₁₈Loss of a deoxyhexose unit
Fragment 2711.3C₃₄H₅₅O₁₄Loss of two deoxyhexose units
Fragment 3283.2C₁₆H₂₇O₄Aglycone fragment

Note: m/z values are hypothetical and for illustrative purposes.

Infrared Spectroscopy Data

Table 3: Representative IR Absorption Bands for a Resin Glycoside

Wavenumber (cm⁻¹)IntensityAssignment
3400 (broad)StrongO-H stretching (hydroxyl groups)
2925, 2855StrongC-H stretching (aliphatic)
1735StrongC=O stretching (ester)
1160-1000StrongC-O stretching (glycosidic linkages, alcohols)

Structure Elucidation Workflow

The process of elucidating the structure of a complex natural product like this compound is a logical progression of experiments and data analysis.

G A Pure Compound (this compound) B HRMS A->B D 1D NMR (¹H, ¹³C) A->D F IR Spectroscopy A->F C Molecular Formula B->C I MS/MS Fragmentation B->I K Final Structure Elucidation C->K E Functional Groups & Carbon Skeleton D->E G 2D NMR (COSY, HSQC, HMBC) D->G E->K F->E H Connectivity & Relative Stereochemistry G->H H->K J Substructure Information (Sugar sequence, acyl groups) I->J J->K

Caption: Workflow for the structural elucidation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available research on the specific biological activities and associated signaling pathways of this compound. While resin glycosides as a class have been investigated for various properties, including cytotoxic and multidrug resistance reversal activities, the specific mechanisms of action for individual compounds like this compound remain an area for future investigation.

Conclusion

The structural characterization of this compound, a complex resin glycoside, requires a synergistic application of modern chromatographic and spectroscopic techniques. While the specific spectral data for this compound is not widely disseminated, the established methodologies for the analysis of resin glycosides provide a clear roadmap for its characterization. Further research is needed to explore the biological activities and potential therapeutic applications of this compound.

References

The Discovery and Enduring Scientific Interest in Scammonin Resin Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scammonin resin glycosides, a complex class of bioactive compounds derived from the roots of Convolvulus scammonia, have a rich history rooted in traditional medicine, primarily as potent cathartics. This technical guide provides an in-depth exploration of the discovery, history, and evolving scientific understanding of these fascinating molecules. We delve into their chemical structures, physicochemical properties, and established pharmacological effects. Furthermore, this guide outlines detailed experimental protocols for their extraction, isolation, and characterization, and discusses their emerging therapeutic potential, particularly in oncology. The information is presented to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction: From Ancient Purgative to Modern Scientific Inquiry

The use of scammony resin, the crude extract from the root of Convolvulus scammonia, dates back to ancient civilizations, where it was highly valued for its powerful purgative properties. This resinous gum has been a staple in traditional medicine systems for centuries, primarily for treating constipation. The active principles behind this potent physiological effect are a group of complex resin glycosides, collectively known as scammonins.

Historically, the resin was administered in small doses due to its potent effects on the digestive system. Its mechanism of action was believed to involve irritation of the intestines, leading to increased peristalsis. Beyond its laxative effects, traditional medicine also utilized scammony for its expectorant and anthelmintic properties, to clear mucus from the respiratory tract and to expel intestinal parasites.

The advent of modern chemistry has allowed for the isolation and structural elucidation of the individual bioactive compounds within the resin. The primary active constituent is the glucoside scammonin, also referred to as jalapin. Scientific investigations have revealed a variety of scammonin structures, including Scammonin I, II, VII, and VIII, each with distinct chemical features. While the purgative action remains a key pharmacological characteristic, recent research has unveiled promising new biological activities, including cytotoxic effects against cancer cells, suggesting a potential for these historical remedies in modern therapeutic applications.

Chemical and Physical Properties

The core chemical structure of scammonin resin glycosides consists of a glycosidically linked oligosaccharide to a hydroxylated fatty acid. This structure often forms a macrocyclic lactone ring. The ether-soluble fraction of the resin, often termed 'jalapin', yields scammonic acid A upon alkaline hydrolysis, along with various organic acids such as isobutyric, 2S-methylbutyric, and tiglic acids.

Physicochemical Data

Quantitative physicochemical data for individual scammonin glycosides are not extensively reported in the readily available literature. However, some key molecular details and qualitative properties of the resin have been characterized.

PropertyValue/DescriptionReference
Scammonin I Molecular Formula C₅₀H₈₄O₂₁
Scammonin II Molecular Formula C₄₅H₇₈O₁₉
Scammony Resin Appearance Brittle, easily broken solid
Scammony Resin Solubility Soluble in water

Pharmacological Activities and Mechanism of Action

Purgative Effect

The most well-documented pharmacological effect of scammonin resin glycosides is their potent purgative action. The resin is inert until it reaches the duodenum, where it interacts with bile. This interaction with sodium taurocholate and glycocholate in the bile transforms the resin into a powerful laxative. The mechanism is understood to be a direct irritation of the intestinal mucosa, which stimulates bowel movements.

Anticancer and Cytotoxic Potential

Emerging research has highlighted the potential of scammonin resin glycosides as anticancer agents. Studies have demonstrated the cytotoxic effects of extracts from Convolvulus scammonia. For instance, aqueous and alkaline extracts have shown significant anticancer properties in studies on mice. While specific IC50 values for purified scammonin glycosides are not yet widely published, the existing research warrants further investigation into their potential as novel oncologic therapies. The precise signaling pathways through which these compounds exert their cytotoxic effects remain an active area of research.

Experimental Protocols

Extraction and Isolation of Scammonin Resin Glycosides

The following is a generalized protocol for the extraction and isolation of scammonin resin glycosides from the roots of Convolvulus scammonia, based on methodologies described in the literature.

Objective: To extract and isolate scammonin resin glycosides from dried root material.

Materials:

  • Dried and powdered roots of Convolvulus scammonia

  • Ethanol

  • Diethyl ether

  • Sephadex LH-20

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

  • Rotary evaporator

  • Chromatography columns

Methodology:

  • Extraction of the Resin:

    • The dried, powdered root material is exhaustively extracted with ethanol by percolation.

    • The majority of the ethanol is recovered from the extract by distillation under reduced pressure using a rotary evaporator.

    • The concentrated extract is then slowly poured into water to precipitate the crude resin.

    • The precipitated resin is collected, washed, and dried.

  • Fractionation of the Resin:

    • The dried resin is treated with diethyl ether to separate the ether-soluble fraction ('jalapin').

  • Isolation of Scammonin Glycosides:

    • The ether-soluble 'jalapin' fraction is subjected to column chromatography on Sephadex LH-20.

    • Further purification of the fractions obtained from the Sephadex LH-20 column is achieved by silica gel column chromatography.

    • Fractions are monitored by thin-layer chromatography (TLC) to identify and combine those containing the purified scammonin glycosides.

    • The solvents are evaporated from the purified fractions to yield the isolated scammonin I and II.

Characterization by Mass Spectrometry

A highly effective method for the identification and structural elucidation of resin glycosides involves high-performance liquid chromatography coupled with a hybrid quadrupole-orbitrap mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Q Exactive Plus hybrid quadrupole-orbitrap mass spectrometer (or equivalent)

Methodology:

  • Chromatographic Separation: The extracted and partially purified resin glycoside mixture is separated using a suitable HPLC column and gradient elution profile.

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Full-scan mass data are acquired in negative ion mode to identify the precursor ions of the resin glycosides.

    • A mass defect filter (MDF) strategy can be employed to rapidly target the resin glycosides based on their characteristic mass defects.

    • Tandem mass spectrometry (MS/MS) experiments are performed on the precursor ions to generate fragmentation patterns.

  • Data Analysis: The fragmentation patterns are analyzed to elucidate the structures of the individual resin glycosides, including the sequence of sugars and the nature of the acylating groups.

Visualizations

experimental_workflow plant_material Dried Convolvulus scammonia Root extraction Ethanol Extraction plant_material->extraction precipitation Resin Precipitation extraction->precipitation fractionation Ether Fractionation precipitation->fractionation chromatography Column Chromatography (Sephadex LH-20, Silica Gel) fractionation->chromatography pure_compounds Isolated Scammonin Glycosides chromatography->pure_compounds characterization Structural Characterization (LC-MS, NMR) bioassays Biological Activity Screening (e.g., Cytotoxicity Assays) pure_compounds->characterization pure_compounds->bioassays

Caption: Experimental workflow for the isolation and characterization of Scammonin resin glycosides.

Future Directions

The historical use of scammony resin provides a strong foundation for the continued investigation of its constituent glycosides. While the purgative effects are well-established, the exploration of other pharmacological activities, particularly in the realm of oncology, is a promising frontier. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC50 values of purified scammonin glycosides against a wide range of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways through which these compounds exert their cytotoxic effects.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of these compounds to evaluate their drug development potential.

  • Synthesis and Analogue Development: Exploring the chemical synthesis of scammonin glycosides and the creation of novel analogues with improved therapeutic properties.

The journey of scammonin resin glycosides from a traditional purgative to a subject of modern scientific inquiry underscores the immense value of natural products in drug discovery. A deeper understanding of these complex molecules holds the potential to unlock new therapeutic avenues for a variety of diseases.

Unveiling the Biological Potential of Scammonin VIII-Containing Crude Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scammonin VIII, a resin glycoside found in the roots of Convolvulus scammonia, is a constituent of crude extracts that have demonstrated notable biological activities, particularly in the realm of oncology. While research on the purified compound remains limited, studies on crude extracts containing a mixture of scammonins and other phytochemicals have revealed significant cytotoxic and anticancer properties. This technical guide provides a comprehensive overview of the available scientific data, focusing on the biological activities, experimental methodologies, and potential mechanisms of action of these extracts. The information is presented to facilitate further research and drug development efforts targeting the therapeutic potential of this compound and related compounds.

Introduction

Convolvulus scammonia L., a perennial herb native to the Mediterranean region, has a long history of use in traditional medicine.[1] The roots of this plant are a rich source of resin glycosides, collectively known as scammony resin, which are considered to be the primary active constituents.[2] Among these, this compound is a recognized component, although its individual biological activities are not yet extensively characterized.[3]

This guide focuses on the biological activities of crude extracts derived from Convolvulus scammonia, which naturally contain this compound. The primary activities reported in the literature are centered around anticancer and cytotoxic effects, suggesting a potential for these extracts in the development of novel therapeutic agents. This document will synthesize the existing quantitative data, detail the experimental protocols used in these studies, and propose a potential signaling pathway based on the observed cellular effects.

Quantitative Data on Biological Activity

The biological activity of crude extracts from Convolvulus scammonia has been evaluated in several studies. The following tables summarize the key quantitative findings, providing a basis for comparison and further investigation.

Table 1: In Vivo Anticancer Activity of Convolvulus scammonia Crude Extracts

Extract TypeAnimal ModelCell LineDosageTreatment DurationObserved EffectReference
Aqueous ExtractMiceH22 (Hepato-carcinoma)1.2 mg/kgNot Specified87.1% reduction in tumor size[2]
Alkaloidal ExtractMiceH22 (Hepato-carcinoma)1 mg/kg3 weeks97.14% inhibition of tumor growth[4]
Aqueous & Alkaloidal ExtractsMiceH22 (Hepato-carcinoma)160 mg/kgNot Specified70% inhibitory effect (compared to colchicine)[2]

Table 2: In Vitro Cytotoxicity of Convolvulus scammonia Crude Extracts

Extract TypeCell LineAssayIC50 Value / Effective ConcentrationExposure TimeReference
Methanolic Root ExtractMDBK (Madin-Darby Bovine Kidney)Not Specified38.86 µg/mlNot Specified[5]
Crude Alkaloidal ExtractH22 (Hepato-carcinoma)Microtubule Disruption20 µg/ml60 minutes[2]
Crude Alkaloidal ExtractH22 (Hepato-carcinoma)Apoptosis Induction80-100 µg/mlNot Specified[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these studies.

Preparation of Convolvulus scammonia Crude Extracts

3.1.1. Alkaloidal Extract Preparation

The preparation of the crude alkaloidal extract from the leaves of Convolvulus scammonia is a critical first step for biological assays.

  • Plant Material: Fresh leaves of Convolvulus scammonia are collected and air-dried in the shade.

  • Grinding: The dried leaves are ground into a fine powder using a mechanical grinder.

  • Extraction:

    • The powdered leaves are subjected to extraction with 80% ethanol.

    • The ethanolic extract is then acidified with 2% sulfuric acid.

    • The acidified extract is filtered, and the filtrate is made alkaline by the addition of ammonium hydroxide.

    • The alkaloidal precipitate is then extracted with chloroform.

    • The chloroform layer is separated and evaporated to dryness to yield the crude alkaloidal extract.

3.1.2. Aqueous Extract Preparation

A simple decoction method is typically used for preparing the aqueous extract.

  • Plant Material: Dried and powdered plant material (e.g., roots or leaves) is used.

  • Extraction:

    • A specific weight of the powdered material is boiled in a known volume of distilled water for a defined period.

    • The decoction is then cooled and filtered to remove solid debris.

    • The filtrate, which constitutes the crude aqueous extract, can be used directly or lyophilized for long-term storage.

In Vivo Anticancer Activity Assay

This protocol outlines the methodology for assessing the antitumor effects of the extracts in a murine model.

  • Animal Model: Male BALB/c mice are commonly used.

  • Tumor Cell Implantation:

    • H22 (mice hepato-carcinoma) cells are cultured and harvested.

    • A suspension of H22 cells is injected subcutaneously into the flank of each mouse to induce tumor formation.

  • Treatment:

    • Once the tumors reach a palpable size, the mice are randomly divided into control and treatment groups.

    • The treatment groups receive daily subcutaneous injections of the crude extract at specified doses (e.g., 1 mg/kg body weight).

    • The control group receives injections of the vehicle (e.g., saline or DMSO).

  • Tumor Growth Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint: At the end of the treatment period (e.g., 3 weeks), the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated relative to the control group.

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture:

    • The selected cancer cell line (e.g., H22) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of the crude extract.

    • A control group with vehicle-treated cells is also included.

    • After the desired incubation period (e.g., 24, 48, or 72 hours), the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound have not been elucidated, studies on crude extracts of Convolvulus scammonia provide insights into their potential mechanisms of action. A prominent finding is the induction of apoptosis in cancer cells.

Hypothesized Apoptotic Pathway

Based on the observed disruption of microtubules by the crude alkaloidal extract of Convolvulus scammonia, a plausible mechanism involves the induction of apoptosis through the intrinsic pathway. Microtubule-targeting agents are known to arrest the cell cycle at the G2/M phase, leading to the activation of apoptotic signaling cascades.

Scammonin_Extract This compound-containing Crude Extract Microtubules Microtubule Disruption Scammonin_Extract->Microtubules Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Mitochondrial_Pathway Intrinsic Apoptotic Pathway Cell_Cycle_Arrest->Mitochondrial_Pathway Bcl2_Family Modulation of Bcl-2 Family Proteins Mitochondrial_Pathway->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Hypothesized apoptotic pathway induced by this compound-containing crude extracts.
Experimental Workflow for Elucidating Mechanism of Action

To further investigate the mechanism of action of this compound-containing extracts, a systematic experimental workflow is proposed.

Start Crude Extract with Known Cytotoxicity Fractionation Bioassay-Guided Fractionation Start->Fractionation Isolation Isolation of Active Compounds (e.g., this compound) Fractionation->Isolation Cytotoxicity_Pure Cytotoxicity of Pure Compound Isolation->Cytotoxicity_Pure Mechanism_Studies Mechanism of Action Studies Cytotoxicity_Pure->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) Mechanism_Studies->Western_Blot Pathway_Confirmation Signaling Pathway Confirmation Cell_Cycle->Pathway_Confirmation Apoptosis_Assay->Pathway_Confirmation Western_Blot->Pathway_Confirmation In_Vivo In Vivo Validation Pathway_Confirmation->In_Vivo End Lead Compound for Drug Development In_Vivo->End

Workflow for investigating the mechanism of action of bioactive compounds.

Conclusion and Future Directions

Crude extracts of Convolvulus scammonia containing this compound exhibit promising anticancer and cytotoxic activities. The available data, primarily from in vivo and in vitro studies with crude extracts, suggest that these effects may be mediated through the induction of apoptosis, potentially involving the disruption of microtubules.

However, a significant knowledge gap exists regarding the specific biological activities and mechanism of action of purified this compound. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological evaluation.

  • In Vitro Screening: Determining the cytotoxic profile of purified this compound against a broad panel of cancer cell lines to identify sensitive targets and establish IC50 values.

  • Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound, including its effects on the cell cycle, apoptosis, and other key cellular processes.

  • In Vivo Efficacy: Evaluating the antitumor efficacy of purified this compound in relevant animal models of cancer.

Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and for the development of novel, effective anticancer agents derived from this natural source.

References

Preliminary In-Vitro Screening of Scammonin VIII: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scammonin VIII is a resin glycoside isolated from the roots of Convolvulus scammonia.[1][2] Traditionally, extracts from this plant have been used in various medicinal contexts.[1][3][4] Recent scientific interest has shifted towards evaluating the cytotoxic and potential anticancer properties of its purified constituents.[2][5] This document provides a technical overview of the preliminary in-vitro screening of this compound and related extracts from Convolvulus scammonia, summarizing the available data and outlining standardized experimental protocols for further investigation. While data on the pure compound this compound is limited, studies on crude extracts provide a basis for its potential as an anticancer agent.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data from in-vitro studies on extracts from Convolvulus scammonia. It is important to note that these studies were conducted on crude extracts and not on purified this compound.

Table 1: Cytotoxicity of Convolvulus scammonia Leaf Crude Alkaloid Extract on H22 Hepatocarcinoma Cells

ConcentrationObservation (60 min exposure)
20 µg/mlMicrotubule distraction
80 µg/mlApoptotic cells observed
100 µg/mlApoptotic cells observed

Data sourced from in-vitro studies on H22 tumor cells.[6]

Table 2: In-Vivo Antitumor Activity of Convolvulus scammonia Leaf Crude Alkaloid Extract (1 mg/Kg/Bw) on H22 Tumor Growth in Mice

Duration of TreatmentTumor Growth Inhibition (%)
1 Week26.8%
2 Weeks92.16%
3 Weeks97.14%

This in-vivo data provides a strong rationale for the in-vitro investigation of the plant's active constituents.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in-vitro screening of natural products like this compound for anticancer activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., H22, HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic bodies.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS again and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Wash with PBS and stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Microscopy: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C overnight for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing PI and RNase A). Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the cell cycle distribution.[7]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In-Vitro Screening

The following diagram illustrates a standard workflow for the preliminary in-vitro screening of a natural product like this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays a Cancer Cell Line Panel (e.g., H22, HeLa, MCF-7) b MTT Assay a->b c Determine IC50 Values b->c d Apoptosis Assay (DAPI Staining / Annexin V) c->d Select active compound e Cell Cycle Analysis (Flow Cytometry) c->e f Further Mechanistic Studies d->f e->f

Caption: A generalized workflow for the in-vitro anticancer screening of a novel compound.

Hypothesized Signaling Pathway: Microtubule Disruption

Based on the observed effects of the crude alkaloid extract of Convolvulus scammonia on H22 cells, a potential mechanism of action for its active components could be the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

G Scammonin_VIII This compound Tubulin Tubulin Dimers Scammonin_VIII->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Mitotic_Spindle Defective Mitotic Spindle Disruption->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized pathway of this compound inducing apoptosis via microtubule disruption.

References

Potential Pharmacological Effects of Scammonin VIII: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scammonin VIII, a resin glycoside isolated from the roots of Convolvulus scammonia, belongs to a class of natural products that have demonstrated a range of pharmacological activities. Historical and preliminary scientific evidence suggests that extracts of Convolvulus scammonia possess purgative, vasorelaxant, anti-platelet aggregation, anticancer, and cellular protective effects.[1][2][3] While research specifically isolating the bioactivities of this compound is limited, the broader activities of the plant's extracts and related resin glycosides point toward its potential as a valuable compound for further pharmacological investigation. This document aims to consolidate the current understanding of the potential pharmacological effects of this compound, provide detailed experimental methodologies for assessing these effects, and propose potential signaling pathways for future research.

Introduction

Convolvulus scammonia, commonly known as scammony, has a long history of use in traditional medicine. The primary active constituents of scammony resin are glycosides, with Scammonins I through VIII being identified as key components.[4] this compound is a minor ether-soluble resin glycoside.[4] While the pharmacological profile of the crude extract is documented, the specific contribution of this compound to these effects remains largely uncharacterized. This whitepaper will explore the potential cytotoxic, vasorelaxant, and anti-platelet aggregation effects of this compound based on the activities attributed to the source plant and related compounds.

Potential Pharmacological Effects

Based on the documented bioactivities of Convolvulus scammonia extracts, this compound is hypothesized to possess the following pharmacological effects:

Cytotoxic Activity

Extracts of Convolvulus scammonia have shown promising anticancer properties.[5][6] An alkaloidal extract demonstrated the ability to disrupt microtubules in a mouse hepatocarcinoma cell line (H22) and induce apoptosis at higher concentrations.[5] Furthermore, both aqueous and alkaloidal extracts were effective in reducing tumor size in a dose-dependent manner in mice.[5] While specific IC50 values for this compound are not yet available in the reviewed literature, the general cytotoxic potential of the plant extract warrants investigation into the specific activity of its isolated constituents.

Table 1: Summary of a Potential Cytotoxicity Assay for this compound

ParameterDescription
Cell Lines Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).
Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.
Concentrations A range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
Incubation Time 24, 48, and 72 hours.
Endpoint Cell viability, expressed as a percentage of the control.
Data Analysis Calculation of the half-maximal inhibitory concentration (IC50) value.
Vasorelaxant Effects

Convolvulus scammonia has been reported to possess vasorelaxant properties.[1][2][3] Although a study on a tincture of Convolvulus scammonia at a concentration of 200µg/ml did not show vasorelaxant activity on isolated thoracic aorta strips, other extracts from the Convolvulaceae family have demonstrated such effects.[5] This suggests that the potential for vasorelaxant activity may be dependent on the specific compound and experimental conditions.

Table 2: Summary of a Potential Vasorelaxation Assay for this compound

ParameterDescription
Tissue Isolated rat aortic rings.
Pre-contraction Agent Phenylephrine (1 µM) or Potassium Chloride (60 mM).
Test Substance Cumulative concentrations of this compound.
Conditions With and without intact endothelium.
Endpoint Measurement of isometric tension to determine relaxation.
Data Analysis Calculation of the half-maximal effective concentration (EC50) value.
Anti-platelet Aggregation Activity

The anti-platelet aggregation effect is another pharmacological property attributed to Convolvulus scammonia.[1][2][3] However, a specific study using a tincture of the plant did not observe this activity at the tested concentration.[5] The complex nature of plant extracts means that individual compounds may possess activities that are not apparent in the whole extract. Therefore, direct testing of this compound is necessary to confirm this potential effect.

Table 3: Summary of a Potential Anti-platelet Aggregation Assay for this compound

ParameterDescription
Sample Platelet-rich plasma (PRP) from healthy human donors.
Agonist Adenosine diphosphate (ADP), collagen, or thrombin.
Assay Light transmission aggregometry.
Test Substance Various concentrations of this compound.
Endpoint Inhibition of platelet aggregation, expressed as a percentage.
Data Analysis Calculation of the half-maximal inhibitory concentration (IC50) value.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological effects of this compound. The following are generalized protocols that can be adapted for specific experimental needs.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer and non-cancerous cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Vasorelaxation Assay (Isolated Aortic Rings)
  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

  • Mounting: Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Pre-contraction: Contract the aortic rings with phenylephrine or KCl.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Tension Recording: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and calculate the EC50 value.

Anti-platelet Aggregation Assay (Light Transmission Aggregometry)
  • PRP Preparation: Obtain platelet-rich plasma (PRP) by centrifuging citrated whole blood from healthy volunteers.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL.

  • Incubation: Pre-incubate the PRP with different concentrations of this compound or vehicle for a specified time at 37°C.

  • Agonist Induction: Add an aggregating agent (e.g., ADP, collagen) to induce platelet aggregation.

  • Aggregation Measurement: Monitor the change in light transmission through the PRP suspension using a platelet aggregometer.

  • Data Analysis: Calculate the percentage of inhibition of aggregation compared to the control and determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are yet to be elucidated, its potential pharmacological effects suggest several avenues for investigation.

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of resin glycosides are often associated with the induction of apoptosis. Future studies on this compound could explore its impact on key apoptotic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Scammonin_VIII This compound Scammonin_VIII->Death Receptor Scammonin_VIII->Cellular Stress Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential apoptotic pathways targeted by this compound.

Vasorelaxation and Endothelial Function

The vasorelaxant effects of many natural products are mediated through the endothelium, often involving the nitric oxide (NO) signaling pathway.

vasorelaxation_pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell Scammonin_VIII This compound eNOS eNOS Scammonin_VIII->eNOS NO NO eNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP Relaxation Relaxation cGMP->Relaxation

Caption: Proposed NO-mediated vasorelaxation pathway for this compound.

Conclusion and Future Directions

This compound represents a promising, yet understudied, natural product with potential applications in oncology and cardiovascular research. The pharmacological activities observed in the extracts of its source plant, Convolvulus scammonia, strongly suggest that this compound may possess significant cytotoxic, vasorelaxant, and anti-platelet aggregation properties.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable robust pharmacological testing.

  • In Vitro Screening: Conducting comprehensive in vitro screening using the experimental protocols outlined in this document to quantify its cytotoxic, vasorelaxant, and anti-platelet aggregation effects.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

  • In Vivo Studies: Progressing to in vivo animal models to evaluate the efficacy and safety of this compound for potential therapeutic applications.

The systematic investigation of this compound holds the potential to uncover a novel therapeutic lead and contribute to the development of new medicines.

References

Scammonin VIII and its Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Resin Glycosides from Convolvulus scammonia in Traditional Medicine and Modern Drug Discovery

Introduction

Scammonin VIII is a complex resin glycoside isolated from the roots of Convolvulus scammonia, a plant with a long history of use in traditional medicine, particularly in the Unani system, primarily as a potent purgative.[1][2][3] Resin glycosides, a diverse class of glycolipids predominantly found in the Convolvulaceae family, are characterized by a macrocyclic ester structure formed from a glycosidically linked oligosaccharide and a hydroxylated fatty acid.[4][5] This technical guide provides a comprehensive overview of this compound and its analogues, summarizing their traditional uses, chemical properties, and known biological activities. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways. While specific data for this compound is limited, this guide consolidates available information on closely related resin glycosides to provide a foundational understanding and guide future research.

Chemical Properties of this compound

This compound is one of several structurally related resin glycosides isolated from Convolvulus scammonia.[6][7] Its chemical identity is defined by the following properties:

PropertyValueReference
Chemical Formula C₅₀H₈₄O₂₂[4]
Molecular Weight 1037.20 g/mol [4]
CAS Number 145042-06-4[4]

Other identified analogues from Convolvulus scammonia include Scammonins I, II, III, IV, V, VI, and VII, which differ in their glycosidic acid core and acylation patterns.[6][7]

Traditional Medicine Applications

The resin derived from the roots of Convolvulus scammonia, known as scammony, has been a staple in traditional Unani medicine for centuries.[1][2] Its primary and most well-documented use is as a powerful hydragogue cathartic, inducing watery stools to purge the body of morbid humors.[1][2] Traditional texts also describe its use for a range of other ailments, including:

  • Purgative: For the treatment of constipation and to expel harmful substances.[1][2]

  • Anti-inflammatory: Used topically and internally to reduce inflammation.

  • Anthelmintic: To expel intestinal worms.

  • Treatment of neurological disorders: Including melancholia and hysteria.

It is important to note that due to its potent effects, traditional practitioners often employed specific detoxification processes before administration.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is scarce in publicly available literature, research on other resin glycosides from the Convolvulaceae family provides valuable insights into its potential biological activities. These compounds have demonstrated a broad spectrum of pharmacological effects, including cytotoxic, antimicrobial, and anti-inflammatory properties.[4][8][9][10]

Cytotoxic Activity

Several resin glycosides have shown potent cytotoxicity against various cancer cell lines.[4][8][10] The proposed mechanism often involves the induction of apoptosis.

Table 1: Cytotoxicity of Resin Glycosides from Convolvulaceae

CompoundCell LineIC₅₀ (µM)Reference
Calysepin IVA549 (Human lung carcinoma)5.2[4]
Ipomoeassin FMDA-MB-231 (Human breast cancer)0.0018[8]
Evolvulin IMCF-7 (Human breast cancer)3.12[9]
Aquaterins XII-XIII, XVVarious cancer cell lines3.0 - 8.9[9]
Cusponins I-IV, VI, VIII(α-glucosidase inhibition)8.02 - 71.39[11]
Cusponins III, V(PTP1B inhibition)14.19 - 62.31[11]

Note: This table presents data for resin glycosides from various species within the Convolvulaceae family, as specific data for this compound was not available.

Antimicrobial Activity

Resin glycosides have also been investigated for their antimicrobial properties. While many are not directly bactericidal at high concentrations (MIC > 512 µg/mL), they have been shown to potentiate the activity of conventional antibiotics against multidrug-resistant Gram-negative bacteria.[6] This suggests a potential role as resistance modulators.

Table 2: Antibiotic Potentiation by Convolvulaceous Resin Glycosides

AntibioticBacterial StrainFold Increase in SusceptibilityReference
TetracyclineEscherichia coli Rosetta-gamiUp to 32-fold[6]
KanamycinSalmonella typhiUp to 32-fold[6]
ChloramphenicolShigella flexneriUp to 32-fold[6]

Note: The specific resin glycosides tested were a collection of 26 different compounds from the Convolvulaceae family.

Anti-inflammatory Activity

The anti-inflammatory effects of resin glycosides are another area of active research.[9] A common in vitro assay to assess this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Specific IC₅₀ values for NO inhibition by this compound or its direct analogues are not currently available in the literature. However, this is a key area for future investigation given the traditional use of scammony for inflammatory conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogues. These are generalized protocols that can be adapted for specific research needs.

Isolation and Purification of Scammonins

Objective: To isolate and purify this compound and its analogues from the roots of Convolvulus scammonia.

Methodology:

  • Extraction:

    • Air-dried and powdered roots of Convolvulus scammonia are extracted with methanol at room temperature.

    • The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The resin glycosides are typically found in the more polar fractions.

  • Chromatographic Separation:

    • The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

  • Structure Elucidation:

    • The structures of the purified compounds are elucidated using spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and mass spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and its analogues on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Cancer cells (e.g., A549, MCF-7, HeLa) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • Cells are treated with various concentrations of the purified scammonin compounds (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization:

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[12][13][14]

Western Blot Analysis for MAPK Pathway

Objective: To investigate the effect of this compound on the activation of the MAPK signaling pathway.

Methodology:

  • Cell Lysis:

    • Cells treated with the scammonin compound and control cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis:

    • The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[1][15][16][17][18]

Signaling Pathways and Visualization

While direct evidence for the signaling pathways modulated by this compound is lacking, based on the activities of other resin glycosides and natural products, several pathways are likely to be involved in its biological effects.

Apoptosis Signaling Pathway

The cytotoxic effects of many natural products, including resin glycosides, are mediated through the induction of apoptosis. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[3][19]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Scammonin_VIII This compound / Analogues Mitochondrion Mitochondrion Scammonin_VIII->Mitochondrion Stress Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential apoptosis pathways induced by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Natural products often exert their anticancer effects by modulating this pathway.

MAPK_Pathway Scammonin_VIII This compound / Analogues Cell_Stress Cell_Stress Scammonin_VIII->Cell_Stress ASK1 ASK1 Cell_Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 Inflammation Inflammation p38->Inflammation

Caption: Hypothetical modulation of the MAPK pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism of action for anti-inflammatory compounds. Given the traditional use of scammony for inflammation, this pathway is a prime target for investigation.[20][21][22]

NFkB_Pathway Scammonin_VIII This compound / Analogues IKK IKK Scammonin_VIII->IKK Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IKK IkB IkB IKK->IkB P NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of the biological activities of this compound and its analogues.

Experimental_Workflow Plant_Material C. scammonia roots Extraction Extraction Plant_Material->Extraction Purification Chromatography (HPLC) Extraction->Purification Scammonin_VIII Pure this compound & Analogues Purification->Scammonin_VIII Cytotoxicity Cytotoxicity Assays (MTT, etc.) Scammonin_VIII->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC, Potentiation) Scammonin_VIII->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (NO Inhibition) Scammonin_VIII->Anti_inflammatory Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Signaling Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Signaling Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Mechanism->Apoptosis_Analysis

Caption: A general experimental workflow for studying this compound.

Conclusion and Future Directions

This compound and its analogues represent a promising class of natural products with a rich history in traditional medicine. While modern scientific investigation into these specific compounds is still in its early stages, the broader family of resin glycosides from Convolvulaceae exhibits significant potential in oncology, infectious diseases, and inflammatory disorders. The lack of specific quantitative data for this compound highlights a critical knowledge gap and a compelling area for future research.

Future studies should focus on:

  • Comprehensive Biological Screening: Systematic evaluation of the cytotoxic, antimicrobial, and anti-inflammatory activities of purified this compound and its analogues to obtain quantitative data (IC₅₀, MIC values).

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities, including the identification of specific protein targets.

  • Signaling Pathway Analysis: In-depth investigation of the effects of these compounds on key signaling pathways, such as MAPK, NF-κB, and apoptosis pathways, using techniques like Western blotting, reporter assays, and transcriptomics.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound and its analogues in relevant animal models to validate in vitro findings and assess their therapeutic potential.

This technical guide serves as a foundational resource to stimulate and guide further research into this fascinating and potentially valuable class of natural products. The convergence of traditional knowledge and modern scientific techniques holds the key to unlocking the full therapeutic potential of this compound and its analogues.

References

Methodological & Application

Application Notes & Protocols: Scammonin VIII Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scammonin VIII is a resin glycoside isolated from the roots of Convolvulus scammonia. Resin glycosides from the Convolvulaceae family are known for a variety of biological activities, including cytotoxic effects on cancer cells.[1][2][3] The study of these natural compounds is of growing interest in the discovery of novel anticancer agents. Extracts from Convolvulus scammonia have demonstrated significant cytotoxic and anticancer properties.[4][5] This document provides a detailed protocol for assessing the cytotoxicity of this compound against a cancer cell line using the MTT assay, a widely adopted method for evaluating cell viability. Additionally, it outlines a potential signaling pathway for apoptosis that may be induced by this class of compounds.

Data Presentation: Representative Cytotoxicity of Resin Glycosides

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table presents hypothetical, yet representative, data based on the typical cytotoxic potential of related natural products against various cancer cell lines. These values are for illustrative purposes to demonstrate how data from a cytotoxicity assay would be presented.

CompoundCell LineCell TypeIncubation Time (h)IC50 (µM)
This compound (Hypothetical) HeLaCervical Cancer4815.5
A549Lung Cancer4828.2
MCF-7Breast Cancer4812.8
HepG2Liver Cancer4835.1

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan, the amount of which is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask until they reach 80-90% confluency.

    • Wash the cells with PBS, and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture HeLa Cells seeding Seed Cells in 96-well Plate cell_culture->seeding incubation_24h Incubate for 24h seeding->incubation_24h prepare_compound Prepare this compound Dilutions treat_cells Add Compound to Cells incubation_24h->treat_cells prepare_compound->treat_cells incubation_48h Incubate for 48h treat_cells->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan with DMSO incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise mechanism of this compound-induced apoptosis is not fully elucidated, many natural products trigger apoptosis through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Glycoside extracts from the Convolvulus genus have been shown to induce apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 Activation death_receptor->caspase8 mitochondrion Mitochondrion caspase8->mitochondrion via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax_bak Bax/Bak Activation bax_bak->mitochondrion caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 scammonin_viii This compound scammonin_viii->death_receptor scammonin_viii->bax_bak apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptosis signaling pathway.

References

Dissolving Scammonin VIII for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scammonin VIII is a resin glycoside isolated from Convolvulus scammonia.[1] Resin glycosides are a class of complex natural products known for a variety of biological activities, including cytotoxic effects, making them of interest in drug discovery and development.[2][3] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. These application notes provide a detailed protocol for the solubilization of this compound for use in cell-based assays.

Data Presentation: Solubility of this compound

SolventSolubilityConcentration/NotesSource
Dimethyl Sulfoxide (DMSO) HighA stock solution of 40 mg/mL has been reported for in vivo studies.[1]TargetMol[1]
Ethanol Likely SolubleCrude extracts of Convolvulus scammonia show high solubility in alcohol with heating.ResearchGate[4]
Ether SolubleThis compound is classified as an ether-soluble resin glycoside.[4][5]Benchchem[5], PubMed[4]
Water Poorly SolubleAs a resin glycoside with a large lipophilic aglycone, this compound is expected to have low solubility in aqueous solutions.Inferred
Cell Culture Medium Very Poorly SolubleDirect dissolution in aqueous media is not recommended.Inferred

Experimental Protocols

Preparation of a High-Concentration Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use a high-quality, anhydrous grade of DMSO to ensure the stability of the compound.

Materials:

  • This compound powder (Molecular Weight: 1037.2 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.037 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: While not always necessary for a DMSO stock, if required, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product data sheet suggests storage in solvent at -80°C for up to one year.[1]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration stock solution to the final desired concentrations for treating cells in culture. It is important to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used (typically ≤ 0.5%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, it is recommended to perform an intermediate dilution of the stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the culture medium.

  • Final Dilution: Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to achieve the desired treatment concentrations. For example, to treat cells in a well containing 1 mL of medium with a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution.

  • Solvent Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.

  • Mixing and Application: Gently mix the medium containing this compound before adding it to the cells.

Mandatory Visualizations

Signaling Pathway (Hypothetical)

As the precise signaling pathway of this compound is not well-elucidated, the following diagram represents a hypothetical pathway for a cytotoxic compound inducing apoptosis, a common mechanism for anti-cancer agents.

Scammonin_VIII This compound Cell_Membrane Cell Membrane Interaction Scammonin_VIII->Cell_Membrane Mitochondria Mitochondrial Stress Cell_Membrane->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for a typical cell culture experiment.

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Aliquot and Store at -80°C vortex->store thaw Thaw Stock Solution store->thaw dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat control Solvent Control dilute->control

Caption: Workflow for preparing this compound for cell culture experiments.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scammonin viii is a resin glycoside isolated from the roots of Convolvulus scammonia.[1] While the crude extracts of this plant have been noted for their cytotoxic and anticancer properties, specific data on the in-vitro applications of purified this compound are limited.[2][3][4] These application notes provide a general guideline for researchers initiating in-vitro studies with this compound, including recommended procedures for determining optimal concentration ranges and assessing its biological effects.

Data Presentation

Currently, there is a lack of published specific IC50 values for purified this compound across various cell lines. However, studies on the crude extracts of Convolvulus scammonia can offer a starting point for range-finding experiments.

Extract TypeCell LineIC50 ValueReference
Methanolic Root ExtractMadin-Darby Bovine Kidney (MDBK)38.86 µg/mL

Note: The above data pertains to a crude extract and should be used cautiously as a preliminary reference. The effective concentration of purified this compound is expected to differ significantly.

Recommended Concentration Range for In-Vitro Studies

Due to the absence of specific data for this compound, it is imperative to perform a dose-response study to determine the optimal concentration range for your specific cell line and assay. A suggested starting range for a preliminary cytotoxicity assessment is 0.1 µM to 100 µM . This range can be adjusted based on the initial results.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (CCK-8 or MTT Assay)

This protocol outlines a general procedure to determine the effect of this compound on cell viability.

Materials:

  • This compound

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • 96-well plates

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) and incubate for 15 minutes with shaking.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis induced by this compound using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Treated and untreated cells

  • 1X Binding Buffer

  • Propidium Iodide (PI)

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations determined from the cytotoxicity assay (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. Studies on crude extracts of Convolvulus scammonia suggest an induction of apoptosis at higher concentrations, but the involvement of intrinsic (mitochondrial) or extrinsic (death receptor) pathways remains to be investigated.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cluster_downstream Further Investigation prep_compound Prepare this compound Stock cytotoxicity_assay Cytotoxicity Assay (e.g., CCK-8/MTT) prep_compound->cytotoxicity_assay prep_cells Culture and Seed Cells prep_cells->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) prep_cells->apoptosis_assay ic50_calc IC50 Determination cytotoxicity_assay->ic50_calc apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant ic50_calc->apoptosis_assay Inform Concentration pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_quant->pathway_analysis Confirm Apoptosis Apoptosis_Staining_Logic cluster_population Cell Populations (Flow Cytometry) start Cells Treated with This compound annexin_v Annexin V Staining start->annexin_v pi_stain Propidium Iodide (PI) Staining start->pi_stain live Live Cells (Annexin V-, PI-) early_apoptosis Early Apoptotic Cells (Annexin V+, PI-) late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) necrotic Necrotic Cells (Annexin V-, PI+)

References

Application Notes and Protocols: Utilizing Scammonin VIII as a Positive Control in Saponin Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saponins are a diverse group of naturally occurring glycosides produced by a wide variety of plants. They are characterized by their complex structures, typically consisting of a lipophilic aglycone (triterpenoid or steroid) linked to one or more hydrophilic sugar chains. This amphiphilic nature confers upon them a range of biological activities, including hemolytic, cytotoxic, adjuvant, and antioxidant effects, making them a subject of intense research in drug development and various industrial applications.

In any experimental evaluation of a novel saponin, the inclusion of a positive control is critical for the validation and interpretation of results. A positive control is a well-characterized substance that is known to produce the expected effect in a given assay. It serves as a benchmark to confirm that the experimental setup is functioning correctly and to provide a relative measure of the activity of the test substance.

While Scammonin VIII, a resin glycoside isolated from Convolvulus scammonia, has a defined chemical structure, its comprehensive biological activity profile is not as extensively documented as other saponins. These application notes propose the use of this compound as a potential positive control in saponin studies and provide detailed protocols for its characterization alongside established positive controls like Quillaja saponin and Digitonin. By systematically evaluating this compound in standardized assays, researchers can build a robust dataset that will underpin its utility as a reliable positive control for future saponin research.

Experimental Workflow for Characterizing a Saponin Positive Control

The following diagram illustrates a general workflow for the characterization and validation of a saponin, such as this compound, for use as a positive control.

Saponin Characterization Workflow cluster_extraction Extraction & Purification cluster_characterization Physicochemical & Biological Characterization cluster_validation Validation as Positive Control start Plant Material (e.g., Convolvulus scammonia roots) extraction Solvent Extraction start->extraction purification Chromatographic Purification (e.g., HPLC) extraction->purification structure Structural Elucidation (NMR, MS) purification->structure purity Purity Assessment (HPLC, LC-MS) purification->purity hemolysis Hemolytic Activity Assay purity->hemolysis cytotoxicity Cytotoxicity Assay purity->cytotoxicity antioxidant Antioxidant Activity Assay purity->antioxidant adjuvant Adjuvant Activity Study purity->adjuvant data_analysis Data Analysis & Comparison with Known Controls hemolysis->data_analysis cytotoxicity->data_analysis antioxidant->data_analysis adjuvant->data_analysis documentation Documentation of Activity & Establishment of IC50/EC50 data_analysis->documentation application Use as a Positive Control in Saponin Screening documentation->application

Workflow for saponin characterization.

Key Experiments and Protocols

Here, we provide detailed protocols for fundamental assays used to characterize the biological activity of saponins. For each protocol, we recommend running this compound in parallel with a well-established positive control to benchmark its activity.

Hemolytic Activity Assay

Principle: Many saponins can lyse red blood cells (hemolysis) by interacting with cholesterol in the cell membrane. This assay quantifies the hemolytic activity of a saponin.

Positive Control: Quillaja saponin.[1][2]

Protocol:

  • Preparation of Erythrocyte Suspension:

    • Obtain fresh, heparinized human or sheep blood.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.

    • Aspirate the supernatant and wash the pellet three times with cold phosphate-buffered saline (PBS, pH 7.4).

    • Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).

  • Assay Procedure:

    • Prepare a serial dilution of this compound and Quillaja saponin in PBS in a 96-well microtiter plate.

    • Add 100 µL of the 2% erythrocyte suspension to each well.

    • For the negative control (0% hemolysis), add 100 µL of PBS to the erythrocytes.

    • For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100 to the erythrocytes.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

    • Centrifuge the plate at 1,000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbancesample - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100

    • Plot the percentage of hemolysis against the saponin concentration and determine the HC50 value (the concentration that causes 50% hemolysis).

Data Presentation:

SaponinHC50 (µg/mL)
Quillaja Saponin (Positive Control) Insert experimentally determined value
This compound Insert experimentally determined value
Cytotoxicity Assay

Principle: This assay measures the ability of a saponin to kill or inhibit the proliferation of cultured cells. The MTT assay is a common colorimetric method that measures mitochondrial reductase activity in viable cells.

Positive Control: Digitonin.[3][4][5]

Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, A549, or HepG2) in appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and Digitonin in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the saponin dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the saponins, e.g., DMSO).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbancesample / Absorbancevehicle control) x 100

    • Plot the percentage of cell viability against the saponin concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

SaponinCell LineIncubation Time (h)IC50 (µM)
Digitonin (Positive Control) e.g., HeLa48Insert experimentally determined value
This compound e.g., HeLa48Insert experimentally determined value
Antioxidant Activity Assay (DPPH Radical Scavenging)

Principle: This assay measures the ability of a saponin to donate a hydrogen atom or an electron to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it.

Positive Control: Ascorbic acid (Vitamin C).[6]

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound and ascorbic acid in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound and ascorbic acid.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging Activity = [(Absorbanceblank - Absorbancesample) / Absorbanceblank] x 100

    • Plot the percentage of scavenging activity against the sample concentration and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

Data Presentation:

CompoundDPPH Scavenging EC50 (µg/mL)
Ascorbic Acid (Positive Control) Insert experimentally determined value
This compound Insert experimentally determined value

Hypothetical Signaling Pathway Modulated by Saponins

Many saponins are known to induce apoptosis in cancer cells through various signaling pathways. The diagram below illustrates a simplified, hypothetical pathway that could be investigated for this compound.

Saponin-Induced Apoptosis Pathway Scammonin This compound Membrane Cell Membrane Interaction Scammonin->Membrane ROS Increased ROS Production Membrane->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical apoptosis pathway.

Conclusion

The protocols and guidelines presented here provide a framework for the systematic evaluation of this compound as a positive control in saponin research. By characterizing its activity in fundamental bioassays and comparing it to established standards, the scientific community can develop a comprehensive understanding of its properties. This will not only validate its potential use as a reliable positive control but also contribute to the broader knowledge of saponin structure-activity relationships, ultimately benefiting the fields of pharmacology and drug development.

References

Application Note & Protocol: Quantitative Analysis of Scammonin VIII by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Scammonin viii using High-Performance Liquid Chromatography (HPLC). The method described herein is a proposed starting point for researchers and may require further optimization and validation for specific applications.

Introduction

This compound is a resin glycoside found in the roots of Convolvulus scammonia, a plant historically used for its medicinal properties. As interest in the therapeutic potential of natural compounds grows, robust and reliable analytical methods are essential for the quantification of these molecules in plant extracts and pharmaceutical formulations. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound, providing a framework for quality control and research applications.

Experimental Protocols

2.1. Sample Preparation

A standardized protocol for the extraction of this compound from plant material is crucial for reproducible results.

  • Materials:

    • Dried and powdered root of Convolvulus scammonia

    • Methanol (HPLC grade)

    • Deionized water

    • 0.45 µm syringe filters

  • Protocol:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 100% methanol to the tube.

    • Sonication-assisted extraction is performed in an ultrasonic water bath for 40 minutes at 25°C.[1]

    • Centrifuge the mixture at 14,000 rpm for 7 minutes to pellet the solid material.[1]

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The filtered extract is now ready for HPLC analysis.

2.2. HPLC Method

The following HPLC conditions are proposed for the separation and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 220 nm

2.3. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Data Presentation: Hypothetical Method Validation Data

The following tables summarize the expected performance characteristics of this proposed HPLC method. Note: This is hypothetical data provided for illustrative purposes and must be confirmed by internal validation.

Table 1: Linearity

AnalyteConcentration Range (µg/mL)Calibration Curve EquationCorrelation Coefficient (r²)
This compound1 - 100y = 45782x + 1234> 0.999

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
5< 2.0< 2.5
25< 1.5< 2.0
75< 1.0< 1.5

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0
5050.5101.0
9089.199.0

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValue (µg/mL)
LOD0.3
LOQ1.0

Visualizations

Diagram 1: Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Plant Material extract Methanol Extraction & Sonication weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC System filter->hplc Inject Sample column C18 Column hplc->column detection UV Detector (220 nm) column->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify

Caption: Workflow for this compound analysis.

Diagram 2: Logical Relationship of Method Validation Parameters

Validation_Parameters cluster_quantitative Quantitative Performance Method Validated HPLC Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for Cancer Research: Cell Lines Sensitive to Scammonin VIII

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scammonin VIII, a resin glycoside derived from the plant Convolvulus scammonia, has demonstrated potential as a cytotoxic agent against cancer cells. Historical use in traditional medicine and recent scientific investigations into the plant's extracts suggest that its constituents, including this compound, warrant further exploration for their anticancer properties. These application notes provide an overview of cancer cell lines that may be sensitive to this compound, based on studies of Convolvulus scammonia extracts, and offer detailed protocols for assessing its efficacy and mechanism of action in cancer research.

Cell Line Sensitivity to Convolvulus scammonia Extracts

Direct studies specifying cancer cell lines sensitive to isolated this compound are limited in publicly available literature. However, research on crude extracts of Convolvulus scammonia, which contain a mixture of resin glycosides including Scammonins I-VIII, provides initial insights into potentially sensitive cancer cell types.

One key study demonstrated the in-vivo antitumor activity of a crude alkaloid extract from the leaves of Convolvulus scammonia against H22 tumor cells in mice.[1] The H22 cell line is an invasive metastatic mouse hepatoma cell line. This suggests that liver cancer cell lines may be a relevant model for studying the effects of this compound.

Furthermore, the study observed that at higher concentrations (80 and 100 µg/ml) of the extract, apoptotic cells were detected.[1] This indicates that the cytotoxic mechanism likely involves the induction of programmed cell death. The active compounds in the plant are identified as the glycosides scammonin or jalapin.[1]

Table 1: Cancer Cell Lines Potentially Sensitive to Convolvulus scammonia Extracts

Cell LineCancer TypeOrganismObservations from C. scammonia Extract Studies
H22Hepatoma (Liver Cancer)MouseInhibition of tumor growth in vivo; induction of apoptosis at higher concentrations.[1]

Note: This table is based on studies of crude extracts and further validation with purified this compound is required.

Experimental Protocols

The following protocols are standard methods that can be adapted to investigate the sensitivity of various cancer cell lines to this compound and to elucidate its mechanism of action.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50 value).

Materials:

  • Cancer cell lines of interest (e.g., H22, HepG2, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualization

The mechanism of action of Convolvulus scammonia extracts appears to involve disruption of microtubules and induction of apoptosis.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Based on the observed effects of the plant extract, a potential signaling pathway for this compound could involve the following steps:

  • Microtubule Disruption: this compound may bind to tubulin, inhibiting its polymerization and disrupting the microtubule network.

  • Cell Cycle Arrest: Disruption of the mitotic spindle would lead to cell cycle arrest, likely at the G2/M phase.

  • Induction of Apoptosis: Prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins (e.g., Bax), leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases (e.g., Caspase-9 and Caspase-3), ultimately leading to apoptosis.

Scammonin_VIII_Pathway Scammonin_VIII This compound Tubulin Tubulin Scammonin_VIII->Tubulin Inhibits polymerization Microtubules Microtubule Disruption Tubulin->Microtubules Cell_Cycle_Arrest G2/M Phase Arrest Microtubules->Cell_Cycle_Arrest Apoptosis_Induction Intrinsic Apoptosis Induction Cell_Cycle_Arrest->Apoptosis_Induction Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow for Assessing this compound

The following diagram illustrates a logical workflow for the initial assessment of this compound's anticancer activity.

Experimental_Workflow Start Start: Select Cancer Cell Lines (e.g., H22) Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Determine_IC50 Determine IC50 Value Cell_Viability->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Studies->Cell_Cycle_Assay Western_Blot Western Blot for Apoptotic & Cell Cycle Proteins Mechanism_Studies->Western_Blot End End: Data Analysis & Conclusion Apoptosis_Assay->End Cell_Cycle_Assay->End Western_Blot->End

Caption: Experimental workflow for this compound evaluation.

References

Application of Scammonin VIII and Related Resin Glycosides in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scammonin VIII is a minor resin glycoside isolated from the roots of Convolvulus scammonia. While research specifically focused on this compound is limited, the broader class of resin glycosides from Convolvulus species has garnered significant interest in natural product drug discovery. These complex glycolipids have demonstrated a range of biological activities, including cytotoxic, antimicrobial, antiviral, and multidrug resistance-modulating effects, highlighting their potential as lead compounds for novel therapeutics.[1][2] This document provides an overview of the potential applications of this compound and related compounds, along with generalized protocols for their isolation and biological evaluation based on existing literature for Convolvulus scammonia extracts and resin glycosides.

Biological Activities and Potential Applications

The resin derived from Convolvulus scammonia has a long history of use in traditional medicine, primarily as a purgative.[3] Modern scientific investigations have begun to explore other pharmacological activities, revealing the potential of its constituent resin glycosides, including the scammonins, in oncology and infectious diseases.

Cytotoxic and Anticancer Activity

Extracts from Convolvulus scammonia have shown promising cytotoxic and anticancer properties. While specific data for pure this compound is not yet available, studies on crude extracts provide a strong rationale for investigating its individual components. The methanolic extract of C. scammonia root has demonstrated cytotoxicity against Madin-Darby bovine kidney (MDBK) cells. Furthermore, an alkaloidal extract from the leaves has been shown to significantly inhibit tumor growth in a mouse model. One of the proposed mechanisms for this anticancer activity is the disruption of microtubules in cancer cells.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of Convolvulus scammonia extracts, which may provide an indication of the potential potency of its constituent resin glycosides like this compound.

Test Article Assay Cell Line/Model Activity Reference
Methanolic Root ExtractCytotoxicityMDBK (Madin-Darby Bovine Kidney)IC50: 38.86 µg/ml
Crude Alkaloid Leaf ExtractIn vivo anticancerH22 (Hepatocarcinoma) in mice97.14% tumor growth inhibition at 1 mg/kg body weight after 3 weeks
Crude Alkaloid Leaf ExtractMicrotubule DisruptionH22 (Hepatocarcinoma)Effective at 20 µg/ml[4]

Experimental Protocols

The following are generalized protocols for the isolation and biological evaluation of resin glycosides from Convolvulus scammonia, based on methodologies reported in the literature.

Protocol 1: Isolation of Resin Glycosides

This protocol describes a general method for the extraction and chromatographic separation of resin glycosides from the roots of Convolvulus scammonia.

1. Extraction: a. Air-dry and powder the roots of Convolvulus scammonia. b. Macerate the powdered root material with methanol at room temperature for 72 hours. c. Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract. d. Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate to separate fractions based on polarity. The resin glycosides are typically enriched in the more polar fractions.

2. Chromatographic Separation: a. Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. b. Monitor the collected fractions by thin-layer chromatography (TLC). c. Further purify the fractions containing resin glycosides using Sephadex LH-20 column chromatography.[4] d. Final purification of individual scammonins, including this compound, can be achieved using high-performance liquid chromatography (HPLC).[5]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic activity of isolated compounds against a cancer cell line.

1. Cell Culture: a. Culture a human cancer cell line (e.g., HeLa, MCF-7, or HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO). c. Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µg/ml) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). d. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. e. Remove the medium and add DMSO to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathway: Hypothetical Mechanism of Action

The diagram below illustrates a hypothetical mechanism of action for the cytotoxic effects of resin glycosides from Convolvulus scammonia, based on the reported disruption of microtubules.

G cluster_cell Cancer Cell Scammonin_VIII This compound Microtubules Microtubule Dynamics Scammonin_VIII->Microtubules Disruption Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Hypothetical pathway of this compound-induced cytotoxicity.

Experimental Workflow: From Plant to Bioactivity

The following diagram outlines the general workflow for the discovery of bioactive natural products like this compound from Convolvulus scammonia.

G Plant_Material Convolvulus scammonia (Roots) Extraction Extraction (Methanol) Plant_Material->Extraction Fractionation Fractionation (Liquid-Liquid) Extraction->Fractionation Chromatography Chromatography (Silica, Sephadex) Fractionation->Chromatography Pure_Compound This compound Chromatography->Pure_Compound Bioassays Biological Assays (e.g., Cytotoxicity) Pure_Compound->Bioassays Hit_Identification Hit Identification Bioassays->Hit_Identification

Caption: Workflow for natural product drug discovery.

Conclusion

This compound and other resin glycosides from Convolvulus scammonia represent a promising class of natural products for drug discovery. Although research on this compound is still in its early stages, the demonstrated biological activities of extracts and related compounds, particularly in the area of cancer, warrant further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of these complex and fascinating molecules. Future studies should focus on the isolation of pure this compound, comprehensive evaluation of its biological activities, and elucidation of its specific molecular mechanisms of action.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Scammonin VIII

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecular mechanism of action of Scammonin VIII is not yet well-elucidated in publicly available scientific literature. The following application notes and protocols are based on the general pharmacological effects reported for extracts of Convolvulus scammonia, the plant from which this compound is isolated, and provide a proposed framework for its investigation, particularly focusing on its potential anticancer properties.

Proposed Mechanism of Action for Investigation: Induction of Apoptosis via Modulation of the PI3K/Akt/mTOR Signaling Pathway in Cancer Cells

Extracts from Convolvulus scammonia have been reported to possess anticancer effects.[1] A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.[2][3] This protocol outlines a series of experiments to investigate the hypothesis that this compound exerts its cytotoxic effects by inhibiting the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.

Data Presentation: Hypothetical Quantitative Data

The following table structure is provided as a template for summarizing the quantitative data that would be generated from the described experimental protocols.

Parameter Cell Line 1 (e.g., MCF-7) Cell Line 2 (e.g., A549) Control (Vehicle)
IC50 (µM) after 48h ValueValueN/A
% Apoptotic Cells (Annexin V+) at IC50 ValueValueValue
% Cells in G2/M phase at IC50 ValueValueValue
Relative p-Akt/Akt expression (fold change) ValueValue1.0
Relative p-mTOR/mTOR expression (fold change) ValueValue1.0
Relative Cleaved Caspase-3 expression (fold change) ValueValue1.0

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Protocol:

  • Treat cells in 6-well plates with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Scammonin_VIII_Proposed_Pathway Scammonin_VIII This compound PI3K PI3K Scammonin_VIII->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Bax Bax/Bak Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow start Start: Hypothesis Generation cytotoxicity 1. Determine Cytotoxicity (MTT Assay) - Calculate IC50 values start->cytotoxicity apoptosis 2. Assess Apoptosis Induction - Annexin V/PI Staining - Flow Cytometry cytotoxicity->apoptosis pathway_analysis 3. Analyze Signaling Pathway - Western Blot for PI3K/Akt/mTOR proteins apoptosis->pathway_analysis cell_cycle 4. Cell Cycle Analysis - Propidium Iodide Staining pathway_analysis->cell_cycle data_integration 5. Data Integration & Interpretation cell_cycle->data_integration conclusion Conclusion: Elucidate Mechanism of Action data_integration->conclusion

Caption: General experimental workflow for investigating the mechanism of action of this compound.

References

Application Notes and Protocols for Investigating the Anti-Proliferative Effects of Scammonin VIII

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the anti-proliferative effects of Scammonin VIII on cancer cells. The protocols herein detail methods for assessing cytotoxicity, cell cycle arrest, apoptosis induction, and the underlying signaling pathway alterations.

Introduction

Cancer is characterized by uncontrolled cell proliferation, a process often driven by aberrant signaling pathways. The identification of novel compounds that can inhibit cancer cell growth is a cornerstone of oncology research. This compound, a natural compound, has been identified as a potential anti-proliferative agent. This document outlines a series of experiments to systematically evaluate its efficacy and elucidate its mechanism of action in cancer cell lines. The following protocols will guide the user through assessing cell viability, determining effects on cell cycle progression, quantifying apoptosis, and identifying the molecular targets of this compound.

Recommended Cell Lines

The choice of cell line is critical for elucidating the anti-cancer effects of a test compound. It is recommended to use a panel of cell lines from different cancer types to assess the breadth of this compound's activity. Based on commonly studied cancers, the following cell lines are suggested:

  • HeLa (Cervical Cancer): A well-characterized and robust cell line.

  • HepG2 (Hepatocellular Carcinoma): Representative of liver cancer, a major global health issue.[1]

  • PC-3 (Prostate Cancer): An androgen-independent prostate cancer cell line, representing a more aggressive disease state.[2]

  • A549 (Lung Cancer): A commonly used model for non-small cell lung cancer.

  • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.

Experimental Protocols

This section provides detailed step-by-step protocols for the key experiments.

Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines

  • This compound

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in each well with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 24, 48, and 72 hours.

  • After each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.

Objective: To determine if this compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Materials:

  • Selected cancer cell lines

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in each phase (G0/G1, S, G2/M) is quantified using appropriate software.

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Selected cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Objective: To investigate the effect of this compound on key signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt and MAPK pathways.

Materials:

  • Selected cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
HeLa
HepG2
PC-3
A549
MCF-7

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells at 48 hours

Treatment% G0/G1% S% G2/M
Control (0.1% DMSO)
This compound (IC50)
This compound (2x IC50)

Table 3: Apoptosis Induction by this compound in HeLa Cells at 48 hours

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control (0.1% DMSO)
This compound (IC50)
This compound (2x IC50)

Table 4: Relative Protein Expression Changes in HeLa Cells Treated with this compound for 48 hours

ProteinControlThis compound (IC50)This compound (2x IC50)
p-Akt/Akt Ratio1.0
p-ERK/ERK Ratio1.0
Bax/Bcl-2 Ratio1.0
Cleaved Caspase-31.0

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis cluster_data Data Analysis & Interpretation start Select Cancer Cell Lines seed Seed Cells in Plates start->seed treat Treat with this compound seed->treat viability Cell Viability Assay (MTT) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot Analysis treat->western ic50 Calculate IC50 viability->ic50 quant_cycle Quantify Cell Cycle Phases cell_cycle->quant_cycle quant_apop Quantify Apoptotic Cells apoptosis->quant_apop quant_protein Densitometry of Protein Bands western->quant_protein conclusion Elucidate Mechanism of Action ic50->conclusion quant_cycle->conclusion quant_apop->conclusion quant_protein->conclusion

Caption: Experimental workflow for studying this compound's anti-proliferative effects.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Casp9 Caspase-9 Bcl2->Casp9 Inhibits Apoptosis Apoptosis Casp9->Apoptosis Scammonin This compound Scammonin->Akt Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_ERK_pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation Scammonin This compound Scammonin->Raf Hypothesized Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Scammonin VIII Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Scammonin VIII from its source, the roots of Convolvulus scammonia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a minor ether-soluble resin glycoside.[1][2] Its primary natural source is the roots of the plant Convolvulus scammonia.[1][2]

Q2: What are the main challenges in extracting this compound?

The primary challenges are similar to those encountered with other saponins, including:

  • Low Yield: this compound is a minor constituent, making high-yield extraction challenging.[1][2]

  • Co-extraction of Impurities: The crude extract often contains other resin glycosides, lipids, and pigments that need to be removed.

  • Degradation: Saponins can be sensitive to factors like pH and temperature, which can lead to degradation and reduced yield.

Q3: What extraction methods are suitable for this compound?

Both conventional solvent extraction and modern techniques can be employed. Ether has been historically used to extract the "jalapin" fraction, which includes ether-soluble scammonins like this compound. Modern methods like Ultrasonic-Assisted Extraction (UAE) can significantly improve efficiency and yield.

Q4: How can I improve the yield of my extraction?

Optimizing extraction parameters is key. This includes the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. Advanced techniques like UAE can also enhance the extraction efficiency.

Q5: How is this compound purified after extraction?

Following initial extraction, chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are essential for the isolation and purification of this compound from the crude extract.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield of this compound 1. Improper Solvent: The solvent may not be optimal for solubilizing this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to efficiently extract the compound. 3. Degradation of this compound: Inappropriate pH or excessively high temperatures may have degraded the target compound. 4. Poor Quality of Plant Material: The concentration of this compound can vary in the plant material.1. Solvent Optimization: Experiment with different solvents and polarities. Since this compound is ether-soluble, start with ether or a combination of solvents that mimic its polarity. 2. Parameter Optimization: Systematically optimize extraction time and temperature. Refer to the experimental protocols below. 3. Control pH and Temperature: Buffer the extraction solvent if necessary and avoid excessively high temperatures. 4. Source High-Quality Material: Ensure the Convolvulus scammonia roots are of high quality and properly identified.
Presence of Multiple Impurities in the Extract 1. Non-selective Extraction Solvent: The solvent used may be co-extracting a wide range of other compounds. 2. Inadequate Purification: The purification steps may not be sufficient to separate this compound from other closely related scammonins and impurities.1. Solvent System Refinement: Use a solvent system with higher selectivity for resin glycosides. A multi-step extraction with solvents of increasing polarity can be effective. 2. Advanced Chromatographic Purification: Employ multi-step chromatographic techniques. This may involve an initial separation by column chromatography followed by preparative HPLC for final purification.
Inconsistent Extraction Yields Between Batches 1. Variability in Plant Material: The chemical composition of plants can vary based on factors like harvest time and growing conditions. 2. Lack of Standardization in Protocol: Minor variations in the extraction procedure between batches can lead to different yields.1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. 2. Strict Protocol Adherence: Ensure all extraction parameters (time, temperature, solvent ratios, etc.) are kept consistent for each batch.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol outlines a standard method for the extraction of this compound.

  • Preparation of Plant Material:

    • Air-dry the roots of Convolvulus scammonia.

    • Grind the dried roots into a fine powder.

  • Extraction:

    • Macerate the powdered root material in diethyl ether at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture and collect the ether extract.

    • Repeat the extraction process with fresh ether twice more to ensure complete extraction.

  • Solvent Evaporation:

    • Combine the ether extracts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude resin extract.

  • Purification:

    • Subject the crude resin extract to column chromatography over silica gel.

    • Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing this compound.

    • Perform preparative HPLC on the combined fractions for final purification.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) for Improved Yield

This protocol utilizes ultrasound to enhance extraction efficiency.

  • Preparation of Plant Material:

    • Prepare the dried and powdered roots of Convolvulus scammonia as described in Protocol 1.

  • Ultrasonic-Assisted Extraction:

    • Suspend the powdered root material in 70% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the suspension in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 60 minutes at a controlled temperature of 50°C.

    • Filter the mixture and collect the extract.

  • Solvent Evaporation and Purification:

    • Follow the solvent evaporation and purification steps as outlined in Protocol 1.

Data Presentation

Table 1: Effect of Extraction Parameters on Saponin Yield (General Observations)

ParameterCondition 1Yield (%)Condition 2Yield (%)General Trend
Temperature 30°C5.260°C8.9Yield generally increases with temperature up to a certain point, after which degradation may occur.
Time 30 min4.890 min7.5Longer extraction times generally lead to higher yields, but the rate of increase diminishes over time.
Solvent (Ethanol %) 50%6.180%9.2Higher ethanol concentrations can improve the solubility of saponins, leading to higher yields.
Solid:Liquid Ratio 1:107.81:309.5A higher solvent volume allows for better diffusion and can increase yield.

Note: The data in this table are representative examples for saponin extractions and should be optimized for this compound specifically.

Visualizations

Experimental Workflow

experimental_workflow plant_material Convolvulus scammonia Roots grinding Grinding plant_material->grinding powder Powdered Material grinding->powder extraction Extraction (Conventional or UAE) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract evaporation Solvent Evaporation crude_extract->evaporation resin Crude Resin evaporation->resin column_chromatography Column Chromatography resin->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_scammonin Pure this compound hplc->pure_scammonin

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway for Biological Activity

While the specific signaling pathway for this compound is not fully elucidated, many resin glycosides from the Convolvulaceae family exhibit cytotoxic and anti-inflammatory effects. The following diagram illustrates a plausible mechanism of action based on the known activities of related compounds.

signaling_pathway cluster_cell Cancer Cell scammonin This compound membrane_interaction Membrane Interaction / Ion Channel Modulation scammonin->membrane_interaction nfkb_pathway Inhibition of NF-κB Pathway membrane_interaction->nfkb_pathway mapk_pathway Modulation of MAPK Pathway membrane_interaction->mapk_pathway inflammation Decreased Pro-inflammatory Cytokines nfkb_pathway->inflammation apoptosis Induction of Apoptosis mapk_pathway->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Plausible signaling pathway for this compound's bioactivity.

References

Technical Support Center: Overcoming Scammonin VIII Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Scammonin VIII in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a resin glycoside derived from the plant Convolvulus scammonia.[1][2] Structurally, it is an amphipathic molecule, meaning it possesses both a water-loving (hydrophilic) oligosaccharide chain and a water-fearing (lipophilic) aglycone core.[3] This dual nature leads to poor water solubility, which can present significant challenges during in vitro and in vivo experiments, potentially causing compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended solvent for creating a stock solution of this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be stored at -20°C for long-term use (months to years) or at 4°C for short-term storage (days to weeks).[1]

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxicity.[4] Some sensitive cell lines, particularly primary cells, may require even lower concentrations, such as 0.1%.[4][5][6] It is always best practice to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line.

Q4: Can I use surfactants like Tween 80 to improve the aqueous solubility of this compound?

Yes, non-ionic surfactants such as Tween 80 are commonly used to enhance the solubility of poorly water-soluble compounds like saponins.[7][8] Tween 80 can help to form micelles, which encapsulate the hydrophobic portions of the this compound molecule, allowing for a more stable dispersion in aqueous solutions.

Troubleshooting Guide

Issue 1: Precipitation observed when diluting DMSO stock solution in aqueous buffer (e.g., PBS).

This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution.

Root Cause Analysis and Solution Workflow:

G start Precipitation upon dilution in aqueous buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso add_cosolvent Incorporate a co-solvent (e.g., PEG300) and/or a surfactant (e.g., Tween 80) in the aqueous buffer. check_dmso->add_cosolvent No reduce_dmso Reduce final DMSO concentration by preparing a higher concentration stock. check_dmso->reduce_dmso Yes modify_protocol Modify dilution protocol: - Add buffer to DMSO stock slowly - Vortex during addition - Use sonication add_cosolvent->modify_protocol end_fail If precipitation persists, consider alternative formulation strategies. add_cosolvent->end_fail end Clear Solution modify_protocol->end reduce_dmso->modify_protocol G cluster_0 Components cluster_1 Process cluster_2 Result scammonin This compound (in DMSO) mix1 Mix & Vortex scammonin->mix1 peg300 PEG300 peg300->mix1 tween80 Tween 80 mix2 Add & Mix tween80->mix2 pbs PBS mix3 Add & Mix pbs->mix3 mix1->mix2 mix2->mix3 solution Homogeneous Aqueous Solution of this compound mix3->solution

References

Stability of Scammonin viii in DMSO stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of Scammonin VIII dissolved in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound stock solutions in DMSO?

A1: For optimal stability, it is recommended to prepare aliquots of your this compound DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage.[1] If stored at -20°C for more than one month, it is advisable to re-verify the efficacy of the solution.

Q2: What is the recommended concentration for creating a this compound stock solution in DMSO?

A2: The concentration of your stock solution will depend on the specific requirements of your experiment. It is crucial to ensure that this compound is fully dissolved in DMSO. If you observe any precipitation after dilution with aqueous media, gentle warming at 37°C and vortexing or sonication can help to redissolve the compound. Always run a solvent control in your experiments.

Q3: Can I store my diluted, aqueous working solutions of this compound?

A3: It is not recommended to store aqueous solutions of this compound. These solutions should be prepared fresh just before use and should not be stored for longer than 24 hours.

Q4: My vial of this compound powder appears empty. Is this normal?

A4: Yes, for small quantities, compounds can be lyophilized into a thin, sometimes invisible, film on the vial walls. Add the appropriate volume of DMSO to the vial and vortex or sonicate to ensure the compound is fully dissolved.

Q5: What are the known biological activities of this compound?

A5: this compound is a member of the resin glycoside family.[2][3] Compounds in this class are known to possess a range of biological activities, including cytotoxic, antimicrobial, and multidrug-resistance (MDR) modulating properties.[4] Their amphipathic nature allows them to interact with and disrupt cell membranes, which may contribute to their cytotoxic effects.[5]

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation observed after diluting DMSO stock solution with aqueous buffer. The compound has limited solubility in aqueous solutions.Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. Ensure the precipitate is fully redissolved before use. For future experiments, consider optimizing the final concentration or the composition of the aqueous buffer.
Inconsistent experimental results. 1. Degradation of this compound in the stock solution due to improper storage. 2. Multiple freeze-thaw cycles. 3. Inaccurate pipetting of viscous DMSO stock solution.1. Prepare fresh stock solutions. Ensure proper storage at -80°C for long-term storage. 2. Aliquot stock solutions into single-use volumes. 3. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions.
No biological effect observed. 1. The compound may not be active in the specific assay or cell line. 2. Insufficient concentration. 3. Inactive compound due to degradation.1. Review literature for known activities and appropriate model systems. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Prepare a fresh stock solution from powder and re-run the experiment.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound.

Form Storage Temperature Duration
Powder-20°C3 years[1]
In DMSO-80°C1 year[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for several minutes to ensure the complete dissolution of this compound. Gentle sonication can be used if necessary.

  • Visually inspect the solution to confirm that no undissolved particles are present.

  • Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cytotoxicity Assay prep1 This compound Powder prep2 Add Anhydrous DMSO prep1->prep2 prep3 Vortex/Sonicate prep2->prep3 prep4 Aliquot & Store at -80°C prep3->prep4 assay2 Prepare Serial Dilutions prep4->assay2 Use one aliquot assay1 Seed Cells in 96-well Plate assay1->assay2 assay3 Treat Cells assay2->assay3 assay4 Incubate (24-72h) assay3->assay4 assay5 MTT Assay assay4->assay5 assay6 Measure Absorbance assay5->assay6

Figure 1. Experimental workflow for a cytotoxicity assay using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Scammonin This compound Membrane Membrane Disruption Scammonin->Membrane Stress Cellular Stress Response Membrane->Stress Caspase Caspase Activation Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2. Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Troubleshooting inconsistent results in Scammonin viii bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Scammonin viii. Our goal is to help you achieve consistent and reliable results in your bioassays.

Troubleshooting Inconsistent Results

Inconsistent results in this compound bioassays can arise from a variety of factors, from the physicochemical properties of the compound itself to the specifics of the assay protocol. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: High Variability Between Replicate Wells

High variability between replicate wells is a common issue that can obscure the true effect of this compound.

Possible Causes and Solutions

CauseSolution
Poor Solubility/Precipitation of this compound - Ensure complete solubilization of the stock solution. Use of a vortex mixer and gentle warming may aid dissolution. - Visually inspect wells for precipitation after adding this compound. - Consider using a different solvent or a co-solvent system. For instance, a mixture of DMSO and ethanol might improve solubility.[1] - Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your final assay medium.
Inaccurate Pipetting - Use calibrated pipettes and proper pipetting technique. - For small volumes, use low-retention pipette tips. - When preparing serial dilutions, ensure thorough mixing between each dilution step.
Cell Seeding Density - Ensure a homogenous cell suspension before seeding. - Seed cells in the center of the well and avoid introducing bubbles. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects - Avoid using the outer wells of the microplate, as these are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain humidity.
Problem 2: Poor Standard Curve or Inconsistent Dose-Response

A non-linear or shifting standard curve, or an inconsistent dose-response for this compound, can invalidate your results.

Possible Causes and Solutions

CauseSolution
This compound Aggregation Saponins have a tendency to form micelles or aggregates at higher concentrations, which can affect their bioavailability and interaction with cellular targets.[2][3] - Prepare fresh dilutions of this compound for each experiment. - Include a brief sonication step for the stock solution before preparing dilutions. - Evaluate the effect of a non-ionic surfactant, such as a low concentration of Tween 20, in the assay medium.
Degradation of this compound - Store the solid compound at -20°C and solutions at -80°C as recommended.[4] - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Protect solutions from light, especially if the stability of this compound under light exposure is unknown.
Interference with Assay Reagents Saponins can interfere with colorimetric and fluorometric assays.[5][6][7] - Run a control with this compound in cell-free media to check for direct reaction with the assay reagents (e.g., MTT, Griess reagent). - If interference is observed, consider using an alternative assay that relies on a different detection principle.
Solvent Effects The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own biological effects or interfere with the assay.[5] - Include a vehicle control with the same final concentration of the solvent as in the treated wells. - Ensure the final solvent concentration is low and non-toxic to the cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

While specific solubility data for this compound in various solvents is not extensively published, DMSO and ethanol are common choices for dissolving saponins. A combination of these solvents may also be effective.[1] It is crucial to determine the optimal solvent and concentration for your specific assay to ensure complete dissolution without cellular toxicity.

Q2: How should I store this compound?

For long-term storage, the solid powder form of this compound should be kept at -20°C. Once dissolved in a solvent, it is recommended to store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[4]

Q3: Can this compound interfere with my cytotoxicity assay?

Yes, as a saponin, this compound has the potential to interfere with certain types of assays. For colorimetric assays like the MTT assay, it is possible for the compound to interact with the reagent, leading to false-positive or false-negative results.[5][6][7] It is recommended to run a cell-free control to test for any direct reaction between this compound and your assay reagents.

Q4: I am observing a biphasic (U-shaped) dose-response curve. What could be the cause?

A biphasic dose-response can be due to several factors, including compound aggregation at high concentrations, off-target effects, or the induction of cellular stress responses at certain concentrations. Carefully re-examine the solubility of this compound at the higher concentrations and consider the possibility of different biological mechanisms at play at different concentration ranges.

Q5: How can I be sure that the observed effect is due to this compound and not an artifact?

To ensure the validity of your results, it is important to include proper controls. These should include a vehicle control (the solvent used to dissolve this compound), a positive control (a compound known to produce the expected effect in your assay), and a negative control (untreated cells). Additionally, confirming the identity and purity of your this compound sample is essential.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of solvent.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[9][10]

Protocol 2: Griess Assay for Nitric Oxide (Anti-inflammatory Activity)

This protocol measures the production of nitric oxide (NO), a key mediator of inflammation.

Materials:

  • RAW 264.7 macrophage cells (or other suitable cell line)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Prepare a sodium nitrite standard curve by making serial dilutions in culture medium.

  • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.[11]

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Visualizations

Troubleshooting Workflow for Inconsistent Bioassay Results

G start Inconsistent Results Observed check_solubility Check this compound Solubility & Precipitation start->check_solubility check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_cell_health Verify Cell Health & Seeding Density start->check_cell_health troubleshoot_aggregation Address Potential Aggregation (Sonication, Surfactant) check_solubility->troubleshoot_aggregation Precipitation or high concentration issues optimize_protocol Optimize Protocol (Incubation Time, Concentration) check_pipetting->optimize_protocol check_assay_interference Test for Assay Interference (Cell-Free Control) check_assay_interference->optimize_protocol check_cell_health->optimize_protocol troubleshoot_aggregation->check_assay_interference end Consistent Results optimize_protocol->end

Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.

Potential NF-κB Signaling Pathway Inhibition

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK Target for Phosphorylation IkB_NFkB->NFkB Releases Scammonin_viii This compound Scammonin_viii->IKK Potential Inhibition? Scammonin_viii->NFkB_nuc Potential Inhibition? DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Caption: Potential points of inhibition by this compound in the NF-κB signaling pathway.

References

Technical Support Center: Scammonin VIII Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Scammonin VIII during storage. By understanding its chemical vulnerabilities and following best practices, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is a complex resin glycoside with two main points of chemical instability: its glycosidic linkages and its macrocyclic ester structure.[1][2] The primary degradation pathway is hydrolysis, which can cleave these bonds.

  • Hydrolysis of Glycosidic Bonds: This breaks the sugar chains from the aglycone (the non-sugar core). This reaction is accelerated by acidic or basic conditions, high temperatures, and the presence of specific enzymes (glycosidases).[3][4][5]

  • Hydrolysis of Ester Bonds: The macrocyclic structure contains ester linkages that are susceptible to hydrolysis, particularly under basic (alkaline) conditions, which opens up the ring structure.[2]

  • Other Factors: Exposure to high temperatures, moisture, light, and oxygen can also accelerate general decomposition.[3]

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored under conditions that minimize exposure to catalysts of hydrolysis and oxidation. As a saponin, it may be hygroscopic (attracts water), making moisture control critical.[6] It is recommended that saponin-rich materials be stored at low temperatures when feasible.[3]

Q3: How should I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods. If short-term storage is necessary, the choice of solvent is critical. Use a dry, aprotic solvent (e.g., anhydrous DMSO or ethanol). Avoid aqueous or protic solvents, especially those with acidic or basic pH, as they will facilitate hydrolysis.[7] Prepare solutions fresh for each experiment whenever possible.[8]

Q4: How can I detect if my this compound sample has degraded?

A4: Degradation can be detected by analytical methods that assess purity. The most common method is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry).[9] Degradation will typically appear as a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products (e.g., the aglycone or secondary saponins).

Q5: What should I do if I suspect my sample has degraded?

A5: If you suspect degradation, you should first re-analyze the sample's purity using a validated analytical method like HPLC. Compare the chromatogram to a reference standard or to the initial analysis data from when the sample was fresh. If significant degradation is confirmed, the sample should be discarded as its biological activity and properties will be altered.

Troubleshooting Guide: Degradation Issues

Observed Problem Potential Cause Recommended Solution & Prevention
Reduced or inconsistent biological activity in assays. Sample degradation leading to a lower concentration of the active compound.1. Confirm purity with HPLC analysis (see protocol below). 2. If degraded, discard the stock and use a fresh, properly stored sample. 3. Prevention: Store solid compound at ≤ -20°C under an inert atmosphere. Prepare solutions fresh and avoid aqueous buffers for storage.
New peaks appear in HPLC/LC-MS chromatogram. Hydrolysis of glycosidic or ester bonds has occurred.1. Identify the new peaks if possible (e.g., using MS) to confirm the degradation pathway. 2. Discard the sample. 3. Prevention: Review storage conditions. Ensure the sample was stored as a dry solid, protected from moisture, light, and extreme pH.[3][10]
Change in physical appearance (e.g., color change, clumping). Significant chemical degradation or absorption of moisture. Saponins can be hygroscopic.[6]1. Do not use the sample. A physical change indicates a high level of degradation or contamination. 2. Discard the sample following institutional safety guidelines. 3. Prevention: Store in a desiccator or a sealed vial with a desiccant. Ensure the container is tightly sealed and stored at a stable, low temperature.[11]
Poor solubility of the compound compared to previous batches. The compound may have degraded into less soluble byproducts, or it may have absorbed moisture, affecting how it dissolves.1. Attempt gentle sonication to aid dissolution, but if it remains insoluble, degradation is likely. 2. Analyze the sample for purity. 3. Prevention: Strictly adhere to anhydrous storage conditions. Use high-quality, dry solvents for reconstitution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Parameter Solid Form (Long-Term) Solution Form (Short-Term) Rationale
Temperature -20°C or lower-20°C or -80°CLow temperatures slow down all chemical reactions, including hydrolysis.[3]
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)Prevents oxidation.
Light Protected (Amber vial)Protected (Amber vial)Prevents potential photodegradation.[10]
Moisture Anhydrous (Store in a desiccator)Use anhydrous, aprotic solventPrevents hydrolysis of glycosidic and ester bonds.[6][11]
Container Tightly sealed glass vialTightly sealed glass vial with PTFE-lined capPrevents moisture and air ingress; ensures inertness.[12]
pH/Solvent N/A (Solid)Neutral, aprotic solvent (e.g., Anhydrous DMSO)Avoids acid- or base-catalyzed hydrolysis.[3]

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Optimization may be required based on the specific equipment used.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[9]

    • Mobile Phase A: Water with 0.1% formic acid (to improve peak shape).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (or Evaporative Light Scattering Detector - ELSD for better detection of saponins).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

    • Compare the chromatogram to a reference standard or a previous analysis of a non-degraded sample to identify any new peaks that signify degradation products.

Visualizations

Fig. 1: Primary Degradation Pathways of this compound cluster_hydrolysis Hydrolysis S8 This compound (Glycoside with Ester Ring) Acid Acid (H+) S8->Acid cleaves glycosidic bonds Base Base (OH-) S8->Base cleaves glycosidic bonds S8->Base cleaves ester bond Enzyme Enzymes (e.g., Glycosidases) S8->Enzyme cleaves glycosidic bonds Deg1 Aglycone + Sugar Moieties Acid->Deg1 Base->Deg1 Deg2 Scammonic Acid (Opened Ring Structure) Base->Deg2 Enzyme->Deg1

Caption: Fig. 1: Primary Degradation Pathways of this compound.

Fig. 2: Troubleshooting Workflow for Suspected Degradation Start Suspected Degradation (e.g., low activity, new peaks) Check Perform Purity Analysis (e.g., HPLC, LC-MS) Start->Check Compare Compare Data to Reference Standard or Initial Analysis Check->Compare Degraded Is Degradation > 5% or Are Unknown Peaks Present? Compare->Degraded Discard Discard Sample and Procure Fresh Stock Degraded->Discard Yes Continue Sample is Acceptable for Use Degraded->Continue No Review Review and Correct Storage Procedures Discard->Review

Caption: Fig. 2: Troubleshooting Workflow for Suspected Degradation.

Fig. 3: Factors Influencing this compound Stability center This compound Stability Temp High Temperature center->Temp decreases Moisture Moisture (Water) center->Moisture decreases pH Extreme pH (Acidic/Basic) center->pH decreases Light Light Exposure center->Light decreases Oxygen Oxygen center->Oxygen decreases Degradation Increased Degradation Rate Temp->Degradation Moisture->Degradation pH->Degradation Light->Degradation Oxygen->Degradation

Caption: Fig. 3: Factors Influencing this compound Stability.

References

Minimizing off-target effects of Scammonin viii in cell-based assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Scammonin VIII in cell-based assays. Our goal is to help you anticipate and minimize potential off-target effects to ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a resin glycoside isolated from the plant Convolvulus scammonia.[1][2] The crude extracts of this plant have been reported to possess a variety of biological activities, including purgative, anticancer, and cytotoxic effects.[1][3] While the precise molecular mechanism of action for this compound is not well-characterized, related compounds from Convolvulus species have been observed to interfere with microtubule function and induce apoptosis in cancer cell lines.[1][3] Resin glycosides as a class are known to exhibit a broad spectrum of biological activities.[4][5][6]

Q2: What are potential off-target effects when using a natural product like this compound?

Natural products, due to their often complex structures, can interact with multiple cellular targets. Potential off-target effects of this compound could include, but are not limited to:

  • Interaction with unintended receptors or enzymes.

  • Disruption of cellular membranes.

  • Induction of cellular stress responses (e.g., oxidative stress, endoplasmic reticulum stress).

  • Modulation of multiple signaling pathways.

  • Cytotoxicity through mechanisms other than the intended one.

Q3: How can I proactively minimize off-target effects in my experiments?

To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the EC50 or IC50 of this compound in your specific assay and use concentrations around this value.

  • Perform rigorous control experiments: Include appropriate vehicle controls, positive and negative controls, and potentially a structurally related but inactive compound if available.

  • Validate your findings in multiple cell lines: This helps to ensure that the observed effect is not cell-line specific.

  • Employ orthogonal assays: Confirm your results using different experimental techniques that measure the same biological outcome through different methods.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
High variability between replicate wells. - Inconsistent cell seeding.- Poor compound solubility.- Cellular stress due to high solvent concentration.- Ensure a homogeneous single-cell suspension before seeding.- Confirm the solubility of this compound in your culture medium and consider using a lower solvent concentration (e.g., DMSO < 0.1%).- Include a vehicle control with the same solvent concentration.
Unexpected cytotoxicity in control cell lines. - Off-target cytotoxic effects.- Cell line sensitivity to the compound or solvent.- Perform a dose-response curve to determine the cytotoxic threshold.- Use a secondary, unrelated assay to confirm the mechanism of cell death (e.g., apoptosis vs. necrosis assay).- Consider using a rescue experiment by overexpressing the intended target to see if it mitigates the cytotoxicity.
Inconsistent results compared to published data. - Differences in cell line passage number or source.- Variation in experimental conditions (e.g., incubation time, serum concentration).- Purity of the this compound compound.- Standardize cell culture conditions and use low-passage number cells.- Verify the identity and purity of your this compound stock.- Carefully replicate the experimental conditions of the published study.

Experimental Protocols for Investigating Off-Target Effects

Protocol 1: Target Engagement Assay using Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of target engagement by this compound in intact cells.

  • Cell Treatment: Treat your cell line of interest with this compound at various concentrations. Include a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Extraction: Separate soluble and aggregated proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody against the putative target protein.

  • Data Analysis: A shift in the thermal denaturation curve of the target protein in the presence of this compound indicates binding.

Protocol 2: Global Proteomics Profiling to Identify Off-Target Interactions

This protocol can help identify unintended protein targets of this compound.

  • Cell Lysate Preparation: Prepare lysates from cells treated with either vehicle or this compound.

  • Affinity Purification (Optional): If a tagged version of this compound is available, perform affinity purification to enrich for binding partners.

  • Mass Spectrometry: Analyze the protein lysates or enriched fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that show altered abundance or thermal stability in the this compound-treated samples compared to the control.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, we provide the following diagrams generated using Graphviz (DOT language).

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Off-Target Assessment cluster_phase3 Phase 3: Pathway Analysis a Dose-Response Assay (e.g., MTT, CellTiter-Glo) b Determine IC50/EC50 a->b c CETSA for Target Engagement b->c Select Concentrations d Proteomics Profiling b->d Select Concentrations e Transcriptomics (RNA-seq) b->e Select Concentrations f Identify Perturbed Pathways c->f d->f e->f g Validate with Pathway Inhibitors f->g signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Scammonin This compound Scammonin->PI3K Intended Target? OffTarget Potential Off-Target (e.g., Microtubules) Scammonin->OffTarget Off-Target Effect

References

Dealing with batch-to-batch variability of commercial Scammonin viii.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for commercial Scammonin VIII. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the batch-to-batch variability of this complex natural product. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

This compound is a resin glycoside isolated from the roots of Convolvulus scammonia.[1] As a natural product, its purity and composition can be influenced by various factors such as the geographical origin of the plant, harvest time, and extraction and purification protocols. This inherent variability between different commercial batches can lead to inconsistencies in its biological activity, affecting experimental reproducibility.

Q2: What are the potential sources of variability in commercial this compound?

The primary sources of variability include:

  • Presence of related compounds: The extract of Convolvulus scammonia contains a mixture of similar resin glycosides (e.g., Scammonins I-VII).[1][2] The efficiency of the purification process determines the final concentration of these related substances.

  • Residual solvents and impurities: The extraction and purification processes may leave behind residual solvents or other impurities that can interfere with biological assays.

  • Degradation: Improper storage or handling can lead to the degradation of this compound.

Q3: How can I assess the quality of a new batch of this compound?

It is crucial to perform in-house quality control on each new batch. We recommend a combination of analytical techniques to create a chemical fingerprint of the compound. This will allow you to compare the consistency of different batches.

Q4: What are the known biological activities of this compound?

The specific cellular targets and signaling pathways affected by this compound are not yet well-defined in the scientific literature.[3] However, crude extracts of Convolvulus scammonia have been reported to exhibit cytotoxic effects.[3] It is important for researchers to determine the specific mechanism of action in their experimental models.

Troubleshooting Guide: Inconsistent Experimental Results

Problem: I am observing different levels of activity (e.g., cytotoxicity, pathway modulation) with a new batch of this compound compared to a previous one.

This is a common issue arising from batch-to-batch variability. The following workflow will guide you through troubleshooting and normalizing your experiments.

G cluster_0 Initial Observation cluster_1 Quality Control & Characterization cluster_2 Normalization & Dose-Response Adjustment cluster_3 Further Investigation & Supplier Communication A Inconsistent Experimental Results Observed B Perform Analytical Chemistry on Both Batches A->B C Compare Chemical Fingerprints (HPLC/UHPLC, MS, NMR) B->C D Significant Difference Detected? C->D E Determine Relative Purity/Concentration D->E Yes J No Significant Chemical Difference D->J No F Adjust Dosing for New Batch Based on Purity E->F G Perform Dose-Response Curve with New Batch F->G H Contact Supplier with Data G->H I Consider Alternative Supplier H->I K Investigate Experimental Parameters J->K

Caption: Troubleshooting workflow for batch-to-batch variability.

Experimental Protocols

Protocol 1: Establishing a Chemical Fingerprint using UHPLC-MS

This protocol provides a general framework for comparing the chemical profiles of different batches of this compound. Researchers should adapt and validate the method for their specific instrumentation.

Objective: To generate a high-resolution chromatogram and mass spectrum to serve as a "fingerprint" for each batch of this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole-Orbitrap[3]

Methodology:

ParameterSpecification
Column A reversed-phase C18 column suitable for high-resolution separations (e.g., 1.7 µm particle size, 2.1 x 100 mm).
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 15-20 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
MS Detection Electrospray ionization (ESI) in negative mode is often suitable for resin glycosides. Acquire full scan data over a mass range that includes the molecular weight of this compound (~1037 g/mol ) and potential impurities.

Data Analysis:

  • Overlay the total ion chromatograms (TICs) of the old and new batches.

  • Compare the retention time and peak area of the main this compound peak.

  • Examine the chromatograms for the presence of new peaks or significant changes in the area of minor peaks, which could indicate impurities or a different isomeric profile.

  • Extract the mass spectra for the main peak and any significant impurity peaks to confirm their molecular weights.

Protocol 2: Normalization of Biological Activity

Objective: To adjust the concentration of a new batch of this compound to elicit a biological response equivalent to a previously characterized batch.

Methodology:

  • Determine Relative Purity: Using the peak area from the UHPLC analysis, calculate the relative purity of the new batch compared to the old batch.

    • Relative Purity (%) = (Peak Area_New Batch / Peak Area_Old Batch) * 100

  • Adjust Concentration: Adjust the stock solution concentration of the new batch based on its relative purity to normalize the effective concentration.

  • Perform Dose-Response Curve: Conduct a dose-response experiment (e.g., a cell viability assay) with the normalized new batch. The resulting EC50 or IC50 value should be comparable to that of the old batch.

BatchRelative PurityOriginal StockAdjusted Stock for Normalization
Old Batch100% (Reference)10 mM10 mM
New Batch85%10 mM11.76 mM

Potential Signaling Pathways for Investigation

As the specific signaling pathways modulated by this compound are largely unknown, researchers may need to conduct initial screening experiments. Based on the reported cytotoxic effects of related natural products, the following pathways are plausible starting points for investigation.

G cluster_0 Potential Cellular Effects cluster_1 Apoptosis Pathway Components cluster_2 Cell Cycle Regulation cluster_3 Key Signaling Pathways Scammonin_VIII This compound Apoptosis Apoptosis Induction Scammonin_VIII->Apoptosis CellCycle Cell Cycle Arrest Scammonin_VIII->CellCycle Signaling_Modulation Signaling Pathway Modulation Scammonin_VIII->Signaling_Modulation Bcl2_Family Bcl-2 Family (Bcl-2, Bax) Apoptosis->Bcl2_Family Caspases Caspase Activation Apoptosis->Caspases Cyclins_CDKs Cyclins/CDKs CellCycle->Cyclins_CDKs p53 p53 Activation CellCycle->p53 NFkB NF-κB Pathway Signaling_Modulation->NFkB MAPK MAPK Pathway (ERK, JNK, p38) Signaling_Modulation->MAPK PI3K_Akt PI3K/Akt Pathway Signaling_Modulation->PI3K_Akt PARP PARP Cleavage Caspases->PARP

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Scammonin VIII for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Scammonin viii. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo studies, with a focus on enhancing the bioavailability of this promising resin glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a resin glycoside isolated from plants of the Convolvulaceae family, such as Convolvulus scammonia.[1][2][3] Like many other saponins and resin glycosides, this compound is a large, amphipathic molecule, which often leads to poor oral bioavailability.[4] This is due to a combination of factors including low aqueous solubility, poor membrane permeability, and potential degradation in the gastrointestinal tract.[4] Enhancing its bioavailability is crucial for achieving therapeutic concentrations in target tissues during in-vivo studies and for its potential development as a therapeutic agent.

Q2: What are the general physicochemical properties of this compound?

While detailed experimental data for this compound is limited, its general properties can be inferred from its chemical structure and information on related resin glycosides.

PropertyDescriptionSource
Molecular Formula C₅₀H₈₄O₂₂[2]
Molecular Weight 1037.2 g/mol [2]
Solubility Expected to have low aqueous solubility due to its large lipophilic aglycone. It is soluble in organic solvents like ether, methanol, and ethanol.[1]General knowledge on resin glycosides
Structure A complex glycolipid consisting of an oligosaccharide chain linked to a long-chain fatty acid aglycone, forming a macrocyclic ester.[5][6][7][8]General knowledge on resin glycosides

Q3: What are the primary challenges in achieving adequate in-vivo exposure of this compound?

Researchers may encounter several obstacles when administering this compound in animal models. The primary challenges are summarized in the diagram below.

G cluster_challenges Challenges to this compound Bioavailability cluster_consequences Consequences A Low Aqueous Solubility E Low Systemic Exposure A->E B Poor Membrane Permeability B->E C Gastrointestinal Degradation C->E D First-Pass Metabolism D->E F High Dosing Required E->F G Variable In-Vivo Results E->G

Figure 1. Key challenges impacting the in-vivo bioavailability of this compound.

Troubleshooting Guides

This section provides practical guidance on common experimental issues related to the formulation and in-vivo testing of this compound.

Issue 1: Difficulty in preparing a stable and homogenous formulation for oral administration.

Possible Cause: Low aqueous solubility of this compound.

Solutions:

  • Co-solvent Systems: For preliminary studies, a co-solvent system can be employed. A common example is a mixture of DMSO, PEG300, Tween 80, and saline.[2] However, be mindful of potential solvent toxicity in your animal model.

  • Formulation Strategies: For more advanced studies, consider bioavailability-enhancing formulations. The following table compares some common approaches.

Formulation StrategyPrincipleExpected Fold Increase in Bioavailability (Compound-dependent)Key Considerations
Micronization/Nanonization Increases surface area for dissolution.2 to 5-foldMay not be sufficient for very poorly soluble compounds.
Solid Dispersions Disperses the drug in a hydrophilic carrier in a solid state.5 to 15-foldStability of the amorphous state can be a concern.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid/surfactant mixture that forms an emulsion in the GI tract.[9][10][11]10 to 50-foldRequires careful selection of oils and surfactants.
Nanoparticle Encapsulation Encapsulates the drug within a polymeric or lipidic nanoparticle.> 20-foldManufacturing complexity and potential toxicity of nanomaterials.
Issue 2: High variability in plasma concentrations between individual animals.

Possible Cause: Inconsistent formulation, food effects, or inter-animal differences in metabolism.

Solutions:

  • Standardize Administration Protocol:

    • Ensure the formulation is homogenous before each administration.

    • Administer the formulation at the same time of day for all animals.

    • Standardize the fasting/feeding state of the animals, as food can significantly impact the absorption of lipophilic compounds.

  • Improve Formulation Robustness: Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can reduce variability by presenting the drug in a pre-dissolved state.[9][10][11]

Issue 3: No discernible pharmacological effect even at high doses.

Possible Cause: Insufficient systemic exposure due to very low bioavailability.

Solutions:

  • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the plasma concentration of this compound after administration. This will confirm if the lack of effect is due to poor absorption.

  • Advanced Formulation Approaches: If bioavailability is confirmed to be the issue, more advanced formulation strategies such as nanoparticle encapsulation or liposomal delivery should be considered. These can significantly enhance absorption and systemic exposure.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanoparticles (Nanoprecipitation Method)

This protocol describes a general method for preparing polymeric nanoparticles encapsulating this compound.

G cluster_workflow Nanoparticle Formulation Workflow A Dissolve this compound and Polymer (e.g., PLGA) in an Organic Solvent (e.g., Acetone) C Inject the Organic Phase into the Aqueous Phase under Stirring A->C B Prepare an Aqueous Solution with a Stabilizer (e.g., PVA, Poloxamer 188) B->C D Evaporate the Organic Solvent C->D E Collect Nanoparticles by Centrifugation or Lyophilization D->E

Figure 2. Experimental workflow for the preparation of this compound loaded nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA) or Poloxamer 188

  • Deionized water

Procedure:

  • Dissolve an appropriate amount of this compound and PLGA in acetone.

  • Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v PVA).

  • Slowly inject the organic phase into the aqueous phase under constant stirring.

  • Continue stirring for several hours to allow for the evaporation of the organic solvent.

  • Collect the resulting nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.

Protocol 2: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)

This protocol outlines a common method for encapsulating this compound into liposomes.[12][13][14][15]

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)

  • Cholesterol

  • Chloroform and Methanol (as a solvent system)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by this compound are not well-defined, research on other resin glycosides suggests potential areas of investigation.[5][6][16]

G cluster_pathways Potential Signaling Pathways Modulated by Resin Glycosides cluster_downstream Potential Downstream Effects A This compound (and other Resin Glycosides) B Cytotoxicity in Cancer Cells A->B C α-Glucosidase Inhibition A->C D Modulation of MDR Proteins A->D E Apoptosis Pathways (e.g., Caspase activation) B->E F Insulin Signaling Pathway C->F G Drug Efflux (e.g., P-glycoprotein) D->G

Figure 3. Potential signaling pathways that may be affected by this compound.

Researchers are encouraged to investigate these and other relevant pathways to elucidate the mechanism of action of this compound in their models of interest.

References

Validation & Comparative

A Comparative Analysis of Saponin Cytotoxicity: Unveiling the Potency of Scammonin viii's Congeners

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-based drug discovery, saponins have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of four selected saponins: Scammonin viii, Dioscin, Digitoxin, and Ginsenoside Rh2. While extensive data is available for the latter three, information on the specific cytotoxicity of this compound is limited. This guide will objectively compare the available experimental data for these saponins, detail the methodologies for key experiments, and visualize the complex signaling pathways involved in their cytotoxic action. This information is intended to aid researchers, scientists, and drug development professionals in their evaluation of these compounds as potential anticancer agents.

Comparative Cytotoxicity: A Quantitative Overview

SaponinCancer Cell LineCell TypeIC50 Value
Dioscin MDA-MB-468Triple-Negative Breast Cancer1.53 µM
MCF-7Estrogen Receptor-Positive Breast Cancer4.79 µM
A431Skin Squamous Cell Carcinoma-
MGC-803Gastric Cancer-
Digitoxin K-562Chronic Myelogenous Leukemia6.4 nM
MCF-7Estrogen Receptor-Positive Breast Cancer3-33 nM
TK-10Renal Adenocarcinoma3 nM
HeLaCervical Cancer28 nM
Ginsenoside Rh2 HCT116Colorectal Cancer~35 µM
SW480Colorectal Cancer-
HL-60Promyelocytic Leukemia25 µM
HepG2Hepatocellular Carcinoma-

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used. The data presented here is a compilation from various sources to provide a comparative overview.

Unraveling the Mechanisms: Signaling Pathways in Saponin-Induced Cytotoxicity

The cytotoxic effects of saponins are mediated through intricate signaling pathways that culminate in programmed cell death, or apoptosis. While the specific pathways can vary between different saponins and cancer cell types, common mechanisms include the induction of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, or a combination of both.

Dioscin-Induced Apoptosis

Dioscin has been shown to induce apoptosis through multiple pathways.[1][2][3][4] It can trigger the intrinsic pathway by increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and the release of cytochrome c.[2] This, in turn, activates caspase-9 and the executioner caspase-3. Dioscin can also activate the extrinsic pathway by upregulating death receptors like Fas and their ligands.[3] Furthermore, dioscin-induced apoptosis can be mediated by the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK signaling pathway.[5]

Dioscin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Dioscin Dioscin Fas_FasL Fas/FasL Dioscin->Fas_FasL ROS ROS Generation Dioscin->ROS Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Dioscin->Bax_Bcl2 Caspase8 Caspase-8 Fas_FasL->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 p38_MAPK p38 MAPK ROS->p38_MAPK p38_MAPK->Bax_Bcl2 Mitochondria Mitochondria Bax_Bcl2->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Dioscin-induced apoptotic signaling pathways.
Digitoxin-Induced Apoptosis

Digitoxin, a cardiac glycoside, exerts its cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium levels and subsequent activation of various signaling cascades.[6][7][8] This can trigger both intrinsic and extrinsic apoptotic pathways. Digitoxin has been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to mitochondrial-mediated apoptosis.[9] It can also suppress the activity of the transcription factor NF-κB, which is involved in cell survival, and activate caspases, including caspase-3 and -9.[7]

Digitoxin_Apoptosis_Pathway cluster_signaling Downstream Signaling Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Inhibition Digitoxin->NaK_ATPase Ca_increase ↑ Intracellular Ca2+ NaK_ATPase->Ca_increase NFkB_inhibition ↓ NF-κB Activity Ca_increase->NFkB_inhibition Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ca_increase->Bax_Bcl2 Apoptosis Apoptosis NFkB_inhibition->Apoptosis Mitochondria Mitochondria Bax_Bcl2->Mitochondria Caspase_activation Caspase-9, -3 Activation Mitochondria->Caspase_activation Caspase_activation->Apoptosis

Caption: Digitoxin-induced apoptotic signaling pathways.
Ginsenoside Rh2-Induced Apoptosis

Ginsenoside Rh2 is known to induce apoptosis through both caspase-dependent and -independent mechanisms.[10][11][12][13][14] It can activate the extrinsic pathway by upregulating the expression of TNF-α and its receptors.[13] It also triggers the intrinsic pathway by increasing the production of ROS, leading to p53 activation, an increased Bax/Bcl-2 ratio, and subsequent mitochondrial dysfunction.[10] This results in the release of cytochrome c and the activation of caspases. Furthermore, Ginsenoside Rh2 can induce apoptosis by internalizing lipid rafts and caveolae, leading to the inactivation of the pro-survival Akt signaling pathway.[11]

GinsenosideRh2_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_akt Akt Pathway Ginsenoside_Rh2 Ginsenoside Rh2 TNFa ↑ TNF-α Ginsenoside_Rh2->TNFa ROS ROS Generation Ginsenoside_Rh2->ROS Raft_Internalization Lipid Raft Internalization Ginsenoside_Rh2->Raft_Internalization Caspase_activation Caspase Activation TNFa->Caspase_activation p53 p53 Activation ROS->p53 Bax_Bcl2 ↑ Bax / ↓ Bcl-2 p53->Bax_Bcl2 Mitochondria Mitochondria Bax_Bcl2->Mitochondria Mitochondria->Caspase_activation Akt_inactivation Akt Inactivation Raft_Internalization->Akt_inactivation Apoptosis Apoptosis Akt_inactivation->Apoptosis Caspase_activation->Apoptosis

Caption: Ginsenoside Rh2-induced apoptotic signaling pathways.

Experimental Protocols for Cytotoxicity Assessment

The determination of a compound's cytotoxicity relies on robust and reproducible experimental assays. Below are detailed methodologies for three commonly used assays in the evaluation of saponin cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17][18] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the saponin in culture medium. Remove the old medium from the wells and add 100 µL of the saponin solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the saponin) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the saponin concentration and fitting the data to a sigmoidal dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[19][20][21][22]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate, cofactor, and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100. Spontaneous release is from untreated cells, and maximum release is from cells treated with a lysis buffer.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of the DNA-staining dye propidium iodide by cells with compromised membranes.[23][24][25][26][27]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the saponin as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start: Cancer Cell Culture treatment Saponin Treatment (Varying Concentrations) start->treatment incubation Incubation (24-72h) treatment->incubation MTT MTT Assay (Cell Viability) incubation->MTT LDH LDH Assay (Cytotoxicity) incubation->LDH Flow_Cytometry Annexin V/PI Staining (Apoptosis) incubation->Flow_Cytometry data_analysis Data Analysis (IC50, % Apoptosis) MTT->data_analysis LDH->data_analysis Flow_Cytometry->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for assessing saponin cytotoxicity.

References

A Comparative Analysis of Scammonin VIII and Paclitaxel Activity in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Available Data: Direct comparative studies on the activity of purified Scammonin VIII and paclitaxel in breast cancer cell lines are not available in the current body of scientific literature. This guide, therefore, presents a comparison based on available data for a chloroform extract of Ipomoea purpurea leaves, a plant known to contain scammonin resins, and extensive data on the well-characterized chemotherapeutic agent, paclitaxel. The findings related to the Ipomoea purpurea extract are used as a proxy to infer the potential activity of scammonin-related compounds.

Executive Summary

This guide provides a comparative overview of the in vitro anticancer activities of a chloroform extract from Ipomoea purpurea and the established chemotherapeutic drug, paclitaxel, against breast cancer cell lines. While paclitaxel is a potent microtubule-stabilizing agent with broad efficacy against various breast cancer subtypes, the Ipomoea purpurea extract has demonstrated cytotoxic and pro-apoptotic effects, particularly in the triple-negative breast cancer cell line, MDA-MB-231. This document details their respective cytotoxic concentrations, effects on apoptosis and the cell cycle, and the underlying signaling pathways. Experimental protocols for key assays are also provided for researchers.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
CompoundCell LineIC50 ValueCitation
Chloroform Extract of Ipomoea purpureaMDA-MB-231124.5 ± 0.01 µg/mL[1][2][3]
PaclitaxelMCF-7Concentrations above 12 nM result in G2/M arrest
PaclitaxelSKBR3Significant inhibition of growth[4][5]
PaclitaxelMDA-MB-231IC50 of 1.0 mM (as L-carvone, another natural compound)[6]

Note: Direct IC50 values for paclitaxel in MDA-MB-231 cells were not explicitly available in the provided search results. The value for L-carvone is included for context as a natural product with activity in this cell line.

Table 2: Effects on Apoptosis and Cell Cycle
CompoundEffect on ApoptosisEffect on Cell CycleCitation
Chloroform Extract of Ipomoea purpureaInduces early (23.2%) and late (5.9%) apoptosis in MDA-MB-231 cells.The methanolic extract of I. purpurea induced S-phase cell cycle arrest in A-549 lung cancer cells (data for breast cancer not specified).[1][2][3]
PaclitaxelInduces apoptosis through various mechanisms, including activation of caspase-3 and -9.Causes G2/M phase cell cycle arrest.[7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The (3-(4,5-dimethylthiazole)-2,5-diphenyltetrazolium bromide) (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., Ipomoea purpurea extract or paclitaxel) and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) B Incubation with This compound Proxy (I. purpurea extract) or Paclitaxel A->B C Cytotoxicity Assay (MTT) B->C D Apoptosis Assay (Annexin V-FITC/PI) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Determine IC50 Values C->F G Quantify Apoptotic Cells D->G H Analyze Cell Cycle Distribution E->H

Caption: Experimental workflow for assessing the anticancer activity of test compounds.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Bcl2 Bcl-2 Phosphorylation (Inactivation) Paclitaxel->Bcl2 PI3K_AKT PI3K/AKT Pathway (Inhibition) Paclitaxel->PI3K_AKT AuroraKinase Aurora Kinase/Cofilin-1 (Suppression) Paclitaxel->AuroraKinase MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis CaspaseCascade Caspase Activation (Caspase-3, -9) Apoptosis->CaspaseCascade Bcl2->Apoptosis PI3K_AKT->Apoptosis AuroraKinase->Apoptosis

Caption: Simplified signaling pathway of Paclitaxel in breast cancer cells.

Discussion

The available data indicates that both the chloroform extract of Ipomoea purpurea and paclitaxel exhibit anticancer properties against breast cancer cell lines, albeit through potentially different mechanisms and potencies.

The Ipomoea purpurea extract demonstrated a cytotoxic effect on the triple-negative MDA-MB-231 cell line, inducing apoptosis.[1][2][3] The IC50 value of 124.5 µg/mL suggests a moderate level of activity. The induction of both early and late apoptosis signifies the activation of the programmed cell death pathway.[1]

Paclitaxel, a cornerstone of breast cancer chemotherapy, functions primarily by stabilizing microtubules, which leads to a halt in the cell cycle at the G2/M phase and subsequent apoptosis.[7] Its efficacy is well-documented across various breast cancer cell lines, including MCF-7 and SKBR3.[4][5] Paclitaxel's mechanism is multifaceted, involving the inactivation of the anti-apoptotic protein Bcl-2 and modulation of signaling pathways such as PI3K/AKT and Aurora kinase.[4][7]

Conclusion

While a direct comparison is hampered by the lack of data on purified this compound, the preliminary findings for the Ipomoea purpurea extract suggest that natural products from this plant family may possess anticancer properties worthy of further investigation. Paclitaxel remains a highly potent and well-understood chemotherapeutic agent. Future research should focus on isolating and characterizing the specific bioactive compounds, such as this compound, from Ipomoea species and evaluating their efficacy and mechanisms of action in a range of breast cancer cell lines to fully understand their therapeutic potential in comparison to established drugs like paclitaxel.

References

Validating Anticancer Effects of Scammonin VIII in Animal Models: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the validation of the anticancer effects of a specific compound identified as "Scammonin viii" in animal models. To date, no peer-reviewed in vivo studies detailing the efficacy, mechanism of action, or comparative performance of this compound for the treatment of cancer in animal subjects are publicly available. This guide will summarize the available information on related compounds and extracts from the Convolvulus genus, providing context for future research in this area.

Lack of In Vivo Data for this compound

Extensive searches of scientific databases and literature have not yielded any specific studies on a compound named "this compound" in the context of in vivo cancer research. This suggests that "this compound" may be a novel, not yet published, or alternatively named compound. As a result, a direct comparison of its performance with other anticancer agents, supported by experimental data from animal models, cannot be provided at this time.

Anticancer Potential within the Convolvulus Genus

While specific data on "this compound" is absent, research on the plant genus Convolvulus, from which scammony resin is derived, has shown some promise in the field of oncology. Various extracts and compounds from plants of this genus have been investigated for their cytotoxic and potential anticancer properties.

A review of phytochemical and pharmacological studies of Convolvulus scammonea mentions that the plant contains a "scammonin resin" and has been noted for its anticancer and cellular protective effects[1]. Another species, Convolvulus arvensis, has also been the subject of anticancer research. Studies have indicated that alcoholic and hydro-alcoholic extracts of C. arvensis exhibit anticancer activity against certain cancer cell lines in vitro[2]. Furthermore, one study noted that an extract from C. arvensis at a dose of 14 mg inhibited tumor growth in mice, although detailed information on the specific extract and experimental protocol was not provided[1].

Another related species, Convolvulus galaticus, has been shown to have cytotoxic activity on the human breast cancer cell line MCF-7, suggesting the presence of compounds with anticancer potential within this genus.

It is important to note that these studies focus on crude extracts or resins and do not provide data on a specific, purified compound like "this compound."

Experimental Protocols: General Approaches for In Vivo Anticancer Studies

In the absence of specific protocols for this compound, this section outlines a general experimental workflow for evaluating the anticancer effects of a novel compound in an animal model. This is a hypothetical workflow and does not represent a completed study for this compound.

Experimental Workflow for In Vivo Anticancer Efficacy Study

G cluster_0 Phase 1: Model Development & Drug Preparation cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Select Appropriate Cancer Cell Line C Induce Tumor Growth (Subcutaneous injection of cancer cells) A->C B Choose Immunocompromised Mouse Strain (e.g., Nude or SCID mice) B->C E Randomize Mice into Treatment Groups (Vehicle Control, Test Compound, Positive Control) C->E D Synthesize/Purify and Formulate Test Compound (e.g., this compound) D->E F Administer Treatment (e.g., Intraperitoneal, Oral) E->F G Monitor Tumor Volume and Body Weight F->G H Observe for Clinical Signs of Toxicity F->H I Euthanize Mice at Predefined Endpoint G->I H->I J Excise and Weigh Tumors I->J K Collect Tissues for Histopathology and Biomarker Analysis I->K L Analyze Data and Determine Efficacy J->L K->L

Caption: A generalized workflow for evaluating the in vivo anticancer efficacy of a novel compound.

Potential Signaling Pathways to Investigate

While the mechanism of action for this compound is unknown, many natural compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on studies of other natural products, potential pathways for investigation could include:

G cluster_0 Potential Targets for Anticancer Compounds cluster_1 Cell Proliferation cluster_2 Apoptosis (Programmed Cell Death) cluster_3 Angiogenesis A Growth Factor Receptors (e.g., EGFR, VEGFR) B MAPK/ERK Pathway A->B C PI3K/Akt Pathway A->C D Bcl-2 Family Proteins E Caspase Activation D->E F p53 Pathway F->D G VEGF Signaling H HIF-1α H->G

Caption: Key signaling pathways often implicated in the anticancer effects of natural compounds.

Conclusion and Future Directions

The absence of specific in vivo data for "this compound" prevents a conclusive validation of its anticancer effects in animal models. However, the broader research on the Convolvulus genus suggests a potential avenue for new anticancer drug discovery.

Future research should focus on:

  • Isolation and Characterization: Isolating and structurally elucidating the specific "this compound" compound from its natural source.

  • In Vitro Screening: Comprehensive screening of the purified compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative activity.

  • In Vivo Efficacy Studies: If in vitro activity is promising, well-designed animal studies using xenograft or other relevant cancer models should be conducted to evaluate its efficacy, determine optimal dosing, and assess toxicity.

  • Mechanism of Action Studies: Investigating the molecular mechanisms by which the compound exerts its effects, including its impact on the signaling pathways mentioned above.

Until such studies are conducted and published, the potential of "this compound" as an anticancer agent in an in vivo setting remains speculative. Researchers and drug development professionals are encouraged to focus on the foundational research required to bring this and other promising natural compounds from the laboratory to potential clinical application.

References

A Comparative Guide to the Structure-Activity Relationship of Scammonin VIII and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Scammonin VIII, a resin glycoside from the Convolvulaceae family, and its hypothetical derivatives. Due to a notable lack of specific research on the synthesis and biological evaluation of this compound derivatives, this guide leverages available data from structurally related resin glycosides to infer potential SAR trends. The information presented herein is intended to guide future research and drug discovery efforts targeting this class of compounds.

Introduction to this compound and Resin Glycosides

This compound is a member of the resin glycoside family, a diverse group of complex natural products found predominantly in the Convolvulaceae plant family.[1][2][3] These compounds are characterized by a glycosidic core, typically an oligosaccharide, attached to a hydroxylated fatty acid which often forms a macrocyclic lactone.[4] Resin glycosides have garnered significant attention for their wide range of biological activities, including cytotoxic, vasorelaxant, and antiplatelet aggregation effects.[2][3] The structural complexity of these molecules, including the nature of the sugar units, the acylation patterns, and the macrocyclic structure, plays a crucial role in their biological function.[1][2]

Comparative Biological Activities: A Data-Driven Overview

Direct quantitative data on the biological activities of this compound and its synthetic derivatives are not currently available in the public domain. To provide a comparative context, the following tables summarize the reported activities of structurally related resin glycosides from the Convolvulaceae family. This information can serve as a valuable reference for predicting the potential bioactivities of this compound derivatives.

Table 1: Cytotoxic Activity of Selected Resin Glycosides

Compound/DerivativeCell LineIC50 (µM)Reference
This compound -Data not available -
Ipomoeassin DA2780 (human ovarian)0.035[5]
Evolvulin IMCF-7 (human breast)3.12[5]
Aquaterin XII-Potent activity reported[5]
Aquaterin XIII-Potent activity reported[5]
Aquaterin XV-Potent activity reported[5]
Hypothetical Derivative 1 (e.g., modified acyl chain)---
Hypothetical Derivative 2 (e.g., altered sugar moiety)---

Table 2: Vasorelaxant Activity of Selected Resin Glycosides

Compound/DerivativeAssay ConditionEC50 (µg/mL)Reference
This compound -Data not available -
Tricolorin AIntact rat aorta4.63 ± 1.1[5]
Tyrianthin CAortic rat ringsSignificant relaxant effects[6]
Tyrianthin DAortic rat ringsSignificant relaxant effects[6]
Tyrianthin EAortic rat ringsSignificant relaxant effects[6]
Hypothetical Derivative 3 (e.g., different esterification pattern)---

Table 3: Antiplatelet Aggregation Activity of Selected Natural Products

No specific data for antiplatelet aggregation activity of Scammonins or closely related resin glycosides were found. The following data for other natural products is provided for methodological context.

CompoundInducerIC50 (µM)Reference
(2S)-5-methoxy-6-methylflavan-7-olCollagen17.2[7]
(2S)-5-methoxy-6-methylflavan-7-olArachidonic Acid49.8[7]
(2S)-5-methoxy-6-methylflavan-7-olADP179.8[7]
ApigeninArachidonic Acid52.3[8]
ApigeninADP127.4[8]
Quercetin-Moderate activity[8]

Structure-Activity Relationship (SAR) Insights from Related Compounds

Based on studies of various resin glycosides, the following SAR principles can be inferred and may apply to this compound and its derivatives:

  • The Macrolactone Ring: The presence of the macrocyclic ester structure is often critical for potent cytotoxic activity.[1] Linear or open-chain derivatives tend to exhibit weaker activity.

  • The Oligosaccharide Core: The composition and sequence of the sugar units in the glycosidic core influence the compound's biological properties. The number of sugar units can also play a role.[2]

  • Acylating Moieties: The nature and position of the acyl groups attached to the sugar residues significantly impact bioactivity. Variations in these acyl chains present a key opportunity for synthetic modification to enhance potency and selectivity.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and its derivatives are not available. However, based on standard methodologies for assessing cytotoxicity, vasorelaxant activity, and antiplatelet aggregation, the following protocols can be adapted.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound and its derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of inhibition versus the compound concentration.[9][10]

Vasorelaxant Activity Assay (Isolated Rat Aorta Rings)

Objective: To evaluate the vasorelaxant effect of a compound on pre-contracted arterial smooth muscle.

Methodology:

  • Tissue Preparation: Thoracic aortas are isolated from male Wistar rats, cleaned of adhering tissue, and cut into rings (2-3 mm in width).

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tension is adjusted to 1.5 g and the rings are allowed to equilibrate for 60-90 minutes.

  • Contraction Induction: The rings are pre-contracted with a contractile agent such as phenylephrine (1 µM) or KCl (80 mM).

  • Compound Addition: Once a stable contraction is achieved, the test compounds are cumulatively added to the organ bath in increasing concentrations.

  • Tension Recording: Changes in isometric tension are recorded using a force transducer.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curves.[11][12][13][14]

Antiplatelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To assess the inhibitory effect of a compound on platelet aggregation induced by various agonists.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Human blood is collected from healthy volunteers into tubes containing sodium citrate. PRP is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

  • Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. The light transmission through a PRP sample is set to 0%, and through a platelet-poor plasma (PPP) sample to 100%.

  • Compound Incubation: PRP is pre-incubated with the test compound or vehicle for a specific time at 37°C.

  • Aggregation Induction: An aggregating agent such as adenosine diphosphate (ADP), collagen, or arachidonic acid is added to the PRP to induce aggregation.

  • Light Transmission Monitoring: The change in light transmission is recorded for a set period.

  • Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the control. The IC50 value (the concentration of the compound that inhibits aggregation by 50%) is determined.[15][16][17][18]

Visualizing Workflows and Pathways

Experimental Workflow for Biological Evaluation

experimental_workflow cluster_extraction Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis scammonin This compound Isolation cytotoxicity Cytotoxicity Assay (e.g., MTT) scammonin->cytotoxicity vasorelaxant Vasorelaxant Assay (Rat Aorta) scammonin->vasorelaxant antiplatelet Antiplatelet Assay (Aggregometry) scammonin->antiplatelet derivatives Derivative Synthesis derivatives->cytotoxicity derivatives->vasorelaxant derivatives->antiplatelet ic50 IC50/EC50 Determination cytotoxicity->ic50 vasorelaxant->ic50 antiplatelet->ic50 sar SAR Analysis ic50->sar

Caption: A generalized workflow for the synthesis and biological evaluation of this compound and its derivatives.

Hypothetical Signaling Pathway for Cytotoxicity

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion scammonin This compound Derivative receptor Membrane Interaction/ Receptor Binding scammonin->receptor ros ↑ Reactive Oxygen Species (ROS) receptor->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction caspases Caspase Activation apoptosis Apoptosis caspases->apoptosis mito_dysfunction->caspases

Caption: A hypothetical signaling pathway for the cytotoxic action of a this compound derivative.

Conclusion and Future Directions

While this compound belongs to a class of biologically active compounds, a significant research gap exists regarding the specific structure-activity relationships of its derivatives. The data from related resin glycosides strongly suggest that modifications to the acyl chains and the oligosaccharide core of this compound could lead to the development of potent cytotoxic, vasorelaxant, and potentially antiplatelet agents. Future research should focus on the semi-synthesis or total synthesis of a library of this compound derivatives and their systematic evaluation in the biological assays outlined in this guide. Such studies are crucial for unlocking the full therapeutic potential of this promising natural product scaffold.

References

Cross-Validation of Scammonin VIII's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of Scammonin VIII's efficacy. Due to the limited specific data on this compound, this document outlines the essential experimental assays and provides comparative data from other well-characterized resin glycosides to serve as a benchmark for its evaluation.

This compound is a resin glycoside isolated from the roots of Convolvulus scammonia.[1] The resin from this plant, known for its purgative effects in traditional medicine, has also demonstrated anticancer and cellular protective properties.[2][3] While extracts of Convolvulus scammonia have shown cytotoxic effects against cancer cell lines, the specific contribution of this compound to this activity is not yet well-defined.[4][5][6][7] This guide outlines a comprehensive approach to validate the efficacy of this compound using multiple assay platforms and compares its potential with other cytotoxic resin glycosides.

Comparative Efficacy of Resin Glycosides

To establish the cytotoxic potential of this compound, its performance should be benchmarked against other known cytotoxic resin glycosides from the Convolvulaceae family. The following table summarizes the cytotoxic activities of several resin glycosides against various cancer cell lines, providing a comparative landscape for evaluating this compound.

Table 1: Cytotoxic Activity of Selected Resin Glycosides

Compound/ExtractPlant SourceCancer Cell Line(s)Reported IC50/Effect
Scammonin I Convolvulus scammoniaNot specifiedMajor resin glycoside, biological activity requires further investigation.[8]
Crude Alkaloid Extract Convolvulus scammoniaH22 (mice hepato-carcinoma)1 mg/kg dose reduced tumor size by 87.9%.[7]
Methanolic Extract Convolvulus scammoniaMadin-Darby bovine kidney cellsCytotoxic effect observed.[7]
Cairicosides A-E Ipomoea cairicaVarious human tumor cell linesIC50 values in the range of 4.28-14.31μM.[9]
Convolvulin Ipomoea tyrianthinaP-388 and human breast cancer cellsED50 2.2 micrograms/ml for a related compound.[10]

Experimental Protocols for Efficacy Validation

A multi-platform approach is crucial for the robust validation of this compound's cytotoxic efficacy. Below are detailed methodologies for key in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells, indicating loss of membrane integrity.

  • Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its determined IC50 concentration for 24 and 48 hours.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizing Experimental Workflow and Potential Mechanisms

To provide a clear overview of the validation process and potential mechanisms of action, the following diagrams are presented.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cancer Cell Culture (e.g., HeLa, HepG2) mtt MTT Assay (Metabolic Activity) cell_culture->mtt Seeding & Treatment ldh LDH Release Assay (Membrane Integrity) cell_culture->ldh Seeding & Treatment flow Flow Cytometry (Apoptosis/Necrosis) cell_culture->flow Seeding & Treatment compound_prep This compound Stock Solution compound_prep->mtt Treatment compound_prep->ldh Treatment compound_prep->flow Treatment ic50 IC50 Determination mtt->ic50 ldh->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant statistical_analysis Statistical Analysis ic50->statistical_analysis apoptosis_quant->statistical_analysis efficacy_assessment Assessment of This compound Efficacy statistical_analysis->efficacy_assessment

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Resin glycosides have been shown to induce apoptosis in cancer cells through various signaling pathways. A plausible mechanism for this compound could involve the modulation of key apoptotic regulators.

signaling_pathway Scammonin_VIII This compound Bax Bax Scammonin_VIII->Bax Upregulates Bcl2 Bcl-2 Scammonin_VIII->Bcl2 Downregulates Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Comparative Analysis with Alternatives

For a comprehensive evaluation, this compound should be compared with both established chemotherapeutic agents and other promising natural products.

Table 2: Comparison of this compound with Alternative Cytotoxic Agents

CompoundClassMechanism of ActionAdvantagesDisadvantages
This compound (Hypothetical) Resin GlycosidePotential apoptosis inducerNatural product origin, potential for novel mechanismEfficacy and toxicity profile unknown
Doxorubicin AnthracyclineDNA intercalation, topoisomerase II inhibitionBroad-spectrum anticancer activityCardiotoxicity, myelosuppression
Paclitaxel TaxaneMicrotubule stabilizationEffective against various solid tumorsNeurotoxicity, hypersensitivity reactions
Betulinic Acid TriterpenoidInduction of apoptosis through mitochondrial pathwaySelective cytotoxicity against some cancer cellsPoor solubility, variable efficacy
Curcumin PolyphenolModulation of multiple signaling pathwaysLow toxicity, pleiotropic effectsLow bioavailability

Conclusion

While direct evidence for the efficacy of this compound is currently lacking, its origin from Convolvulus scammonia, a plant with known cytotoxic properties, makes it a compound of significant interest for anticancer drug discovery. The experimental framework and comparative data presented in this guide provide a robust roadmap for the systematic evaluation of this compound's potential. Rigorous cross-validation using multiple assay platforms is essential to elucidate its mechanism of action and determine its therapeutic promise. Further research into this compound and other resin glycosides may lead to the development of novel and effective anticancer agents.

References

A Comparative Analysis of Scammonin VIII and Scammonin I Bioactivity: Uncovering the Nuances of Resin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable gap in direct comparative studies on the bioactivities of Scammonin viii and Scammonin i, two resin glycosides isolated from Convolvulus scammonia. While the crude extracts and the whole resin of this plant have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties, specific quantitative data for the individual scammonin compounds remains largely elusive. This guide synthesizes the existing general knowledge on the bioactivity of Convolvulus scammonia extracts and outlines the standard experimental protocols used in such research, providing a framework for future comparative investigations.

Introduction to Scammonins

Scammonin i and this compound are members of the resin glycoside family, a class of complex natural products found in the Convolvulaceae family.[1] These compounds are characterized by a glycosidically linked oligosaccharide core attached to a fatty acid, which is often cyclized to form a macrolactone. The structural variations within the oligosaccharide and fatty acid moieties, as well as the nature and position of acylating groups, give rise to a wide diversity of resin glycosides, each with potentially unique biological activities.[2] Both Scammonin i and this compound have been successfully isolated from the roots of Convolvulus scammonia, a plant with a long history of use in traditional medicine.[3][4]

Reported Bioactivities of Convolvulus scammonia Extracts

Extracts from Convolvulus scammonia have been investigated for several pharmacological effects. It is important to note that these activities are attributed to the complex mixture of compounds present in the extracts, and not specifically to Scammonin i or this compound.

Cytotoxicity and Anticancer Potential: Various extracts of Convolvulus scammonia have exhibited cytotoxic effects against different cell lines. For instance, a methanolic extract of the plant was found to be cytotoxic to Madin-Darby bovine kidney cells. Furthermore, the significant anticancer properties of aqueous and alkaline extracts have been identified in murine models.[1][5][6] These findings suggest that compounds within the extract, potentially including the scammonins, may possess antiproliferative properties.

Anti-inflammatory Properties: Traditional medicine has utilized Convolvulus scammonia for inflammatory conditions.[] Modern scientific reviews indicate that resin glycosides, as a class, possess anti-inflammatory activities, suggesting a potential role for Scammonin i and viii in modulating inflammatory pathways.[8]

Antimicrobial Activity: The resin of Convolvulus scammonia is known to have antimicrobial properties.[] Resin glycosides, in general, have been reported to exhibit antimicrobial activity and can even modulate the resistance of bacteria to antibiotics.[9][10] This points to a potential, yet unquantified, antimicrobial action for Scammonin i and this compound.

Data Presentation: The Path Forward

A direct comparative study of this compound and Scammonin i would require quantitative data on their specific bioactivities. The following table illustrates the type of data that would be necessary for a meaningful comparison. At present, specific data points for these two compounds are not available in the reviewed literature.

Bioactivity AssayThis compoundScammonin iReference Compound
Cytotoxicity (IC₅₀ in µM) Doxorubicin
- Human colon cancer cell line (e.g., HCT116)Data not availableData not available
- Human breast cancer cell line (e.g., MCF-7)Data not availableData not available
- Normal human cell line (e.g., HEK293)Data not availableData not available
Anti-inflammatory Activity (IC₅₀ in µM) Dexamethasone
- Inhibition of nitric oxide (NO) production in LPS-stimulated macrophagesData not availableData not available
- Inhibition of pro-inflammatory cytokine (e.g., TNF-α) releaseData not availableData not available
Antimicrobial Activity (MIC in µg/mL) Gentamicin/Fluconazole
- Staphylococcus aureusData not availableData not available
- Escherichia coliData not availableData not available
- Candida albicansData not availableData not available

Experimental Protocols

To generate the data required for the comparative table above, the following standard experimental methodologies would be employed.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) and a normal human cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound, Scammonin i, or a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium.

  • Treatment and Stimulation: Cells are seeded in 96-well plates and treated with various concentrations of this compound, Scammonin i, or a positive control (e.g., Dexamethasone) for a short pre-incubation period. Subsequently, the cells are stimulated with LPS to induce an inflammatory response.

  • Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to a standardized density.

  • Serial Dilution: The test compounds (this compound and Scammonin i) and a positive control antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi) are serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflow

To facilitate the understanding of the necessary experimental procedures, the following diagrams illustrate the workflows for the cytotoxicity and anti-inflammatory assays.

cytotoxicity_workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound, Scammonin i, or control B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Figure 1. Workflow for the MTT cytotoxicity assay.

anti_inflammatory_workflow cluster_setup Cell Treatment and Stimulation cluster_assay Nitric Oxide Measurement cluster_analysis Data Analysis A Seed RAW 264.7 cells in 96-well plate B Treat with this compound, Scammonin i, or control A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition G->H I Determine IC50 value H->I

Figure 2. Workflow for the nitric oxide inhibition assay.

Conclusion and Future Directions

References

In-Vivo Toxicity Assessment: A Comparative Guide to Purified Scammonin VIII and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vivo toxicity profile of purified Scammonin VIII, a resin glycoside with potential therapeutic applications. Due to the limited availability of public data on purified this compound, this document leverages findings from studies on the crude resin of Convolvulus scammonia, its natural source. For comparative purposes, the toxicity of extracts from Operculina turpethum, another member of the Convolvulaceae family containing the resin glycoside turpethin, is presented as a relevant alternative. This guide aims to offer a consolidated resource for researchers engaged in the preclinical safety evaluation of these compounds.

Comparative Toxicity Data

The following table summarizes the available acute toxicity data for the crude resin of Convolvulus scammonia (containing this compound) and extracts of Operculina turpethum. It is crucial to note that the data for C. scammonia pertains to a crude resin and not purified this compound. The toxicity of the purified compound may differ significantly.

SubstanceAnimal ModelRoute of AdministrationLD50 (Median Lethal Dose)Key Observations
Crude Convolvulus scammonia Resin RatOral1000 mg/kg[1][2]Caused mortality and signs of toxicity.[1][2]
Detoxified Convolvulus scammonia Resin RatOral> 2000 mg/kg[1][2]Minimal toxic effects observed.[1][2]
Methanolic Extract of Operculina turpethum MouseOral1917.66 mg/kg[3][4]-
Ethanolic Extract of Operculina turpethum MouseOral5 g/kg[5][6]Signs of cerebral irritation before death; necrosis of the liver and kidneys observed.[5]

Experimental Protocols

The methodologies for acute and sub-chronic oral toxicity studies are detailed below, based on the Organization for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Animals: Healthy, young adult rodents (rats or mice), typically females as they are often slightly more sensitive.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.

Procedure:

  • Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) prior to administration of the test substance. Water is not withheld.

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered is typically kept low to avoid physical distress.

  • Dose Levels: A stepwise procedure is used, starting with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions, salivation, diarrhea, lethargy), and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Sub-Chronic Oral Toxicity Study (90-Day Study)

Objective: To evaluate the adverse effects of repeated oral exposure to a substance over a 90-day period.

Animals: Healthy young rodents, with both sexes typically included.

Procedure:

  • Dose Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days. At least three dose levels and a control group are used.

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination (and possibly at an interim point) for analysis of hematological and biochemical parameters.

    • Ophthalmology: Ophthalmoscopic examination is performed before the study and at termination.

  • Pathology:

    • Gross Necropsy: A complete gross necropsy is performed on all animals at the end of the study.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are observed at the highest dose.

Visualizing Experimental Workflows and Potential Pathways

In-Vivo Toxicity Assessment Workflow

Toxicity_Workflow cluster_preclinical Preclinical Assessment cluster_observations Data Collection & Analysis Dose_Range_Finding Dose-Range Finding Studies Acute_Toxicity Acute Toxicity Study (e.g., OECD 423) Dose_Range_Finding->Acute_Toxicity Sub_Chronic_Toxicity Sub-Chronic Toxicity Study (90-day) Acute_Toxicity->Sub_Chronic_Toxicity Clinical_Observations Clinical Observations & Body Weight Acute_Toxicity->Clinical_Observations Sub_Chronic_Toxicity->Clinical_Observations Hematology Hematology & Clinical Biochemistry Sub_Chronic_Toxicity->Hematology Pathology Gross Necropsy & Histopathology Sub_Chronic_Toxicity->Pathology Data_Interpretation Data Interpretation & LD50/NOAEL Determination Clinical_Observations->Data_Interpretation Hematology->Data_Interpretation Pathology->Data_Interpretation Test_Substance Test Substance (e.g., this compound) Animal_Model Animal Model Selection (e.g., Rat, Mouse) Test_Substance->Animal_Model Ethical_Approval Ethical Approval Animal_Model->Ethical_Approval Ethical_Approval->Dose_Range_Finding

Caption: Workflow for in-vivo toxicity assessment of a test substance.

Generalized Signaling Pathway for Resin Glycoside-Induced Cytotoxicity

Cytotoxicity_Pathway Resin_Glycoside Resin Glycoside (e.g., this compound) Membrane_Interaction Cell Membrane Interaction / Disruption Resin_Glycoside->Membrane_Interaction ROS_Production Increased Reactive Oxygen Species (ROS) Membrane_Interaction->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Cascade Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A generalized signaling pathway for cytotoxicity induced by resin glycosides.

References

Unveiling the Molecular Targets of Scammonin VIII: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, natural products remain a vital source of inspiration and innovation. Scammonin VIII, a resin glycoside isolated from Convolvulus scammonia, has demonstrated notable biological activities, including cytotoxic and anticancer effects. However, the precise molecular targets and mechanisms of action of this compound remain largely uncharacterized, hindering its full therapeutic potential. This guide provides a comprehensive overview of experimental strategies to identify and validate the molecular targets of this compound, alongside a comparative analysis with established bioactive compounds that exhibit similar hypothesized mechanisms of action.

The Enigma of this compound: What We Know

This compound belongs to the family of resin glycosides, complex amphiphilic molecules known for their diverse pharmacological properties. While specific molecular targets for this compound have not yet been definitively identified, preliminary studies on crude extracts of Convolvulus scammonia suggest potential mechanisms of action, including the disruption of microtubules and cell membranes. An alkaloidal extract from the plant, at a concentration of 20 µg/ml, was observed to disrupt the microtubules in a hepatocarcinoma cell line. Furthermore, a methanolic root extract exhibited cytotoxicity against Madin-Darby bovine kidney (MDBK) cells with an IC50 value of 38.86 µg/ml. These findings provide a foundational hypothesis for guiding target identification studies.

A Roadmap to Target Discovery: Experimental Strategies

To elucidate the molecular targets of this compound, a multi-pronged approach employing cutting-edge proteomic and biophysical techniques is recommended. The following experimental workflows are proposed to systematically identify and validate the direct binding partners of this natural product.

Diagram of the Proposed Experimental Workflow for Target Identification

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation Scammonin_VIII This compound Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Scammonin_VIII->Affinity_Chromatography Immobilization TPP Thermal Proteome Profiling (TPP) Scammonin_VIII->TPP Treatment ABPP Activity-Based Protein Profiling (ABPP) Scammonin_VIII->ABPP Competitive Binding Candidate_Targets Candidate Targets Affinity_Chromatography->Candidate_Targets TPP->Candidate_Targets ABPP->Candidate_Targets CETSA Cellular Thermal Shift Assay (CETSA) Candidate_Targets->CETSA Genetic_Methods Genetic Methods (siRNA, CRISPR) Candidate_Targets->Genetic_Methods Biochemical_Assays Biochemical/Enzymatic Assays Candidate_Targets->Biochemical_Assays Validated_Target Validated Target CETSA->Validated_Target Genetic_Methods->Validated_Target Biochemical_Assays->Validated_Target

Caption: A proposed workflow for the identification and validation of this compound's molecular targets.

Comparative Analysis: this compound and Alternative Compounds

To provide context for the potential findings of target identification studies on this compound, we present a comparative analysis with well-characterized natural products that are hypothesized to share similar mechanisms of action: microtubule disruption and membrane permeabilization.

Table 1: Comparison of Cytotoxic Activity
CompoundPutative/Known MechanismCell LineIC50
This compound (as C. scammonia extract) Microtubule Disruption / Membrane PermeabilizationMDBK38.86 µg/ml (methanolic extract)
H22 (Hepatocarcinoma)20 µg/ml (alkaloidal extract, microtubule disruption)
Paclitaxel Microtubule StabilizationMDA-MB-231 (Breast Cancer)0.3 µM
SK-BR-3 (Breast Cancer)~5 nM
T-47D (Breast Cancer)~10 nM
Vincristine Microtubule DestabilizationUKF-NB-3 (Neuroblastoma)~5-10 nM
MCF-7 (Breast Cancer)239.51 µmol/mL
Colchicine Microtubule DestabilizationBT-12 (Atypical Teratoid/Rhabdoid Tumor)0.016 µM
BT-16 (Atypical Teratoid/Rhabdoid Tumor)0.056 µM
HT-29 (Colon Cancer)~7.5 nM
Amphotericin B Membrane PermeabilizationCandida albicans0.2 µg/ml (Minimum Effective Concentration for ATP depletion)
Sheep Red Blood Cells4 µM (50% hemolysis)
HEK293T>25 µg/mL (low toxicity for some derivatives)
Table 2: Comparison of Molecular Targets and Mechanisms
CompoundPrimary Molecular Target(s)Mechanism of Action
This compound (Hypothesized) Tubulin / Membrane Lipids or ProteinsInhibition of tubulin polymerization or disruption of membrane integrity.
Paclitaxel β-tubulinBinds to the interior of the microtubule, promoting polymerization and stabilizing the microtubule, leading to mitotic arrest.
Vincristine β-tubulinBinds to the ends of microtubules, inhibiting the assembly of tubulin dimers and leading to microtubule depolymerization and mitotic arrest.
Colchicine α/β-tubulin dimerBinds to the tubulin dimer, preventing its polymerization into microtubules, which leads to mitotic arrest.
Amphotericin B Ergosterol (in fungal membranes)Forms pores in the fungal cell membrane by binding to ergosterol, leading to leakage of intracellular components and cell death. It can also extract ergosterol from the membrane.

Detailed Experimental Protocols

Affinity Chromatography-Mass Spectrometry (AP-MS)

This method aims to isolate binding partners of this compound from a complex cellular lysate.

Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads) without compromising its biological activity.

    • Couple the this compound derivative to the activated beads according to the manufacturer's protocol.

  • Preparation of Cell Lysate:

    • Culture the target cells (e.g., a cancer cell line sensitive to C. scammonia extract) to a sufficient density.

    • Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the this compound-coupled beads to allow for binding of target proteins.

    • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins from the MS/MS spectra using a protein database search algorithm.

    • Compare the identified proteins with those from a control experiment using beads without this compound to identify specific binding partners.

Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)

This technique identifies target proteins based on the principle that ligand binding alters the thermal stability of a protein.

Protocol:

  • Cell Treatment:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heat Treatment:

    • Aliquot the treated samples and heat them to a range of different temperatures.

  • Separation of Soluble and Aggregated Proteins:

    • Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Prepare the soluble protein fractions for mass spectrometry analysis (e.g., by tryptic digestion and isobaric labeling).

    • Analyze the samples by LC-MS/MS to quantify the relative amount of each protein remaining in the soluble fraction at each temperature.

  • Data Analysis:

    • Generate melting curves for each identified protein by plotting the soluble fraction against temperature.

    • Identify proteins that show a significant shift in their melting temperature in the presence of this compound, as these are candidate targets.

Activity-Based Protein Profiling (ABPP)

ABPP is used to identify the targets of inhibitors within entire enzyme families based on their activity.

Protocol:

  • Competitive Labeling:

    • Pre-incubate a complex proteome (cell lysate) with this compound.

    • Add a broad-spectrum, activity-based probe that covalently labels the active site of a specific enzyme class (e.g., serine hydrolases, kinases).

  • Detection and Identification:

    • The activity-based probe is typically tagged with a reporter (e.g., a fluorophore or biotin).

    • If using a fluorescent tag, visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence intensity for a particular protein in the this compound-treated sample indicates competitive binding.

    • If using a biotin tag, enrich the probe-labeled proteins using streptavidin beads.

    • Identify the enriched proteins by mass spectrometry.

  • Data Analysis:

    • Compare the protein profiles of the this compound-treated and control samples to identify proteins that are less efficiently labeled by the activity-based probe in the presence of this compound.

Visualizing Potential Signaling Pathways

Based on the hypothesized mechanisms of action, this compound could interfere with critical cellular signaling pathways.

Diagram of Potential Microtubule-Related Signaling Pathway

microtubule_pathway cluster_pathway Microtubule Dynamics and Cell Cycle Arrest Scammonin_VIII This compound Tubulin α/β-Tubulin Dimers Scammonin_VIII->Tubulin Inhibition? Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A potential signaling pathway affected by this compound through microtubule disruption.

Diagram of Potential Membrane Disruption Mechanism

membrane_disruption cluster_membrane Membrane Disruption and Cell Lysis Scammonin_VIII This compound Cell_Membrane Cell Membrane (Lipids/Proteins) Scammonin_VIII->Cell_Membrane Interaction Pore_Formation Pore Formation/ Membrane Destabilization Cell_Membrane->Pore_Formation Ion_Leakage Ion and Metabolite Leakage Pore_Formation->Ion_Leakage Cell_Lysis Cell Lysis Ion_Leakage->Cell_Lysis

Caption: A hypothesized mechanism of this compound-induced cell death via membrane disruption.

Conclusion

The definitive identification of this compound's molecular targets is a critical next step in harnessing its therapeutic potential. The experimental strategies outlined in this guide provide a robust framework for achieving this goal. By comparing the future findings with the known mechanisms of action and molecular targets of compounds like paclitaxel, vincristine, colchicine, and amphotericin B, researchers can gain valuable insights into the unique properties of this compound and pave the way for its development as a novel therapeutic agent.

Head-to-head comparison of different Scammonin viii isolation techniques.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. Scammonin VIII, a resin glycoside from the roots of Convolvulus scammonia, has garnered interest for its potential pharmacological activities. The choice of isolation technique significantly impacts the yield, purity, and overall cost-effectiveness of obtaining this compound. This guide provides a head-to-head comparison of various methods for this compound isolation, supported by available data and detailed experimental protocols.

Comparison of Key Performance Indicators

The selection of an appropriate isolation technique depends on a balance of factors including yield, purity, processing time, cost, and environmental impact. Below is a summary of how different techniques perform in the context of this compound and related resin glycoside isolation.

TechniqueTypical YieldPurityThroughputCost (Equipment & Solvents)Environmental ImpactKey AdvantagesKey Disadvantages
Solvent (Ether) Extraction High (initial extract)LowHighLowHigh (use of volatile organic solvents)Simple, inexpensive for initial extractionLow selectivity, requires further purification
Column Chromatography (CC) ModerateModerate to HighLow to ModerateModerateModerate to High (solvent usage)Good separation for complex mixturesCan be time-consuming, potential for sample loss
High-Performance Liquid Chromatography (HPLC) Low to ModerateVery HighLowHighModerate (solvent usage)Excellent resolution and purityLower sample capacity, high equipment cost
High-Speed Counter-Current Chromatography (HSCCC) Moderate to HighHighModerateModerate to HighModerate (solvent usage)No solid support, high sample recoveryRequires specific two-phase solvent systems
Supercritical Fluid Extraction (SFE) Potentially HighModerate to HighModerateVery HighLow (uses CO2 as solvent)"Green" technique, tunable selectivityHigh initial equipment investment

Note: Quantitative yield and purity data for this compound specifically is limited in publicly available literature. The data presented is a qualitative assessment based on the performance of these techniques for similar resin glycosides.

Experimental Workflows

The isolation of this compound typically involves a multi-step process, starting with extraction from the plant material followed by one or more chromatographic purification steps.

General Isolation Workflow

Plant_Material Dried, Powdered Roots of Convolvulus scammonia Initial_Extraction Initial Extraction Plant_Material->Initial_Extraction Crude_Extract Crude Resin Glycoside Extract Initial_Extraction->Crude_Extract Purification Purification Crude_Extract->Purification Isolated_Scammonin_VIII Isolated this compound Purification->Isolated_Scammonin_VIII

Caption: General workflow for the isolation of this compound.

Detailed Purification Workflow Comparison

cluster_0 Conventional Approach cluster_1 Advanced Approaches Crude_Extract_1 Crude Extract CC Column Chromatography (e.g., Silica Gel) Crude_Extract_1->CC Fractions Enriched Fractions CC->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound_1 Pure this compound HPLC->Pure_Compound_1 Crude_Extract_2 Crude Extract HSCCC HSCCC Crude_Extract_2->HSCCC SFE Supercritical Fluid Extraction (SFE) Crude_Extract_2->SFE Pure_Compound_2 Pure this compound HSCCC->Pure_Compound_2 Pure_Compound_3 Pure this compound SFE->Pure_Compound_3

Caption: Comparison of conventional vs. advanced purification workflows.

Detailed Experimental Protocols

The following are generalized protocols for the key techniques discussed. These should be optimized based on the specific laboratory conditions and the desired scale of isolation.

Ether-Soluble Resin Extraction (Initial Extraction)

This method is a classical approach for obtaining a crude extract of resin glycosides from Convolvulus scammonia.

Protocol:

  • Maceration: Soak 100 g of dried, powdered roots of Convolvulus scammonia in 500 mL of diethyl ether for 24-48 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the ether from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ether-soluble resin extract.

  • Washing: Wash the resulting resin with water to remove any water-soluble impurities.

  • Drying: Dry the washed resin in a desiccator over anhydrous sodium sulfate.

High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a high-resolution technique suitable for the final purification of this compound from a partially purified fraction.

Protocol:

  • Sample Preparation: Dissolve the crude or partially purified resin extract in a suitable solvent (e.g., methanol) to a concentration of 10 mg/mL and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 80% over 40 minutes).

    • Flow Rate: 2.0 mL/min.

    • Detection: UV detector at 210 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time (determined using an analytical standard if available).

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, often leading to higher recovery of the target compound.

Protocol:

  • Solvent System Selection: A suitable two-phase solvent system is crucial. For resin glycosides, a system like n-butanol-methanol-water (e.g., in a 4:1:5 v/v/v ratio) can be effective. The two phases are thoroughly mixed and allowed to separate.

  • HSCCC Instrument Preparation:

    • Fill the coil with the stationary phase (typically the upper phase).

    • Rotate the coil at the desired speed (e.g., 800 rpm).

  • Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.

  • Elution: Pump the mobile phase (typically the lower phase) through the coil at a specific flow rate (e.g., 2.0 mL/min).

  • Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions based on the chromatogram.

  • Analysis and Purification: Analyze the collected fractions by HPLC to identify those containing pure this compound. Combine and evaporate the solvent from the pure fractions.

Supercritical Fluid Extraction (SFE)

SFE is an environmentally friendly technique that uses supercritical carbon dioxide as the primary solvent.

Protocol:

  • Sample Preparation: Place the dried, powdered root material (e.g., 50 g) into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Pressure: 20-30 MPa.

    • Temperature: 40-50 °C.

    • CO2 Flow Rate: 2-4 L/min.

    • Co-solvent: A modifier such as methanol or ethanol (e.g., 5-10%) may be added to increase the polarity of the supercritical fluid and enhance the extraction of glycosides.

  • Extraction and Collection: The supercritical fluid containing the extracted compounds is passed through a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Further Purification: The SFE extract will likely require further purification by a chromatographic method such as HPLC or HSCCC to isolate pure this compound.

Conclusion

The isolation of this compound can be achieved through various techniques, each with its own set of advantages and limitations. For initial, large-scale extraction, traditional solvent extraction with ether is a cost-effective starting point. However, to achieve the high purity required for research and drug development, subsequent chromatographic steps are essential.

High-Performance Liquid Chromatography offers the highest resolution for final purification, while High-Speed Counter-Current Chromatography presents a valuable alternative with potentially higher yields and recovery. Supercritical Fluid Extraction stands out as a "green" and efficient method for the initial extraction, minimizing the use of organic solvents, although it requires a significant initial investment in equipment.

The optimal strategy for isolating this compound will likely involve a combination of these techniques, for instance, an initial SFE or ether extraction followed by preparative HPLC or HSCCC for the final purification. The choice will ultimately be guided by the specific requirements of the research in terms of purity, yield, scale, and available resources.

Safety Operating Guide

Proper Disposal of Scammonin VIII: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Scammonin VIII, a resin glycoside isolated from Convolvulus scammonia.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and considering the known cytotoxic and toxic properties of related compounds from Convolvulus scammonia, it is imperative to handle and dispose of this substance as a hazardous, cytotoxic waste.[1][2] Adherence to stringent disposal protocols is crucial to mitigate potential risks to personnel and the environment.

Hazard Assessment and Classification

Key Hazard Considerations:

  • Cytotoxicity: Potential to be harmful or fatal to cells.[1]

  • Toxicity: Non-detoxified resin from Convolvulus scammonia has shown toxicity in animal studies.[2]

  • Environmental Hazard: As a biologically active molecule, its release into the environment should be prevented.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment.

PPE ItemSpecificationRationale
Gloves Nitrile, double-glovedPrevents skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder form to prevent inhalation.
Decontamination and Spill Management

A dedicated cytotoxic spill kit should be readily accessible in any area where this compound is handled. In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Including respiratory protection.

  • Contain the Spill: For liquid spills, use absorbent pads from the spill kit. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Area: Use a detergent solution and follow with a disinfectant. Work from the outer edge of the spill towards the center.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.

Step-by-Step Disposal Protocol

The primary method for the disposal of cytotoxic waste is high-temperature incineration.[4][5] Do not dispose of this compound down the drain or in regular laboratory trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips, vials) into a designated, leak-proof, and puncture-resistant container.

    • This container must be clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.[4][6]

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., solutions, solvents used for rinsing) in a dedicated, sealed, and shatter-proof container.

    • The container must be clearly labeled "Cytotoxic Waste" and list the chemical constituents.

  • Sharps Waste:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Waste".[6][7]

2. Container Management:

  • Keep waste containers closed except when adding waste.

  • Do not overfill containers. Fill to a maximum of three-quarters full.

  • Store waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a cytotoxic warning sign.

3. Final Disposal:

  • Arrange for the collection of the cytotoxic waste by a licensed hazardous waste disposal contractor.

  • Ensure all containers are properly sealed and labeled before collection.

  • Follow all institutional and local regulations for the transport and disposal of hazardous waste.[5][8]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit waste_gen Generate this compound Waste spill_kit->waste_gen waste_type Type of Waste? waste_gen->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharps Sharps Waste waste_type->sharps Sharps solid_container Collect in Labeled, Leak-Proof Cytotoxic Container solid->solid_container liquid_container Collect in Labeled, Sealed Cytotoxic Container liquid->liquid_container sharps_container Collect in Labeled, Puncture-Proof Cytotoxic Sharps Container sharps->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage collection Arrange for Collection by Licensed Waste Contractor storage->collection incineration High-Temperature Incineration collection->incineration cluster_assessment Hazard Assessment cluster_decision Disposal Decision cluster_action Action scammonin This compound no_sds No Specific SDS Available scammonin->no_sds related_compounds Data on Related Compounds (*Convolvulus scammonia* extracts, other resin glycosides) scammonin->related_compounds cytotoxicity Evidence of Cytotoxicity and Toxicity related_compounds->cytotoxicity decision Treat as Hazardous? cytotoxicity->decision cytotoxic_waste Dispose of as Cytotoxic Waste decision->cytotoxic_waste Yes (Precautionary Principle) non_hazardous Dispose of as Non-Hazardous Waste decision->non_hazardous No (Not Recommended) follow_protocol Follow Cytotoxic Waste Disposal Protocol cytotoxic_waste->follow_protocol

References

Essential Safety and Handling Protocols for Scammonin VIII

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Scammonin VIII, a resin glycoside isolated from Convolvulus scammonia. Due to the absence of a specific Safety Data Sheet (SDS), this guide is based on the known hazards of related compounds, including resin glycosides and other potent plant-derived glycosides, some of which exhibit cytotoxic properties.[1] Extreme caution is advised.

Hazard Assessment and Engineering Controls

This compound is a potent, powdered compound of plant origin. As with many glycosides, it may possess significant biological activity and potential toxicity.[2] The primary focus for safe handling is containment to minimize any potential exposure.

  • Primary Containment: Whenever possible, handle this compound within a contained environment. This includes:

    • Glovebox or Isolator: The gold standard for handling highly potent or cytotoxic materials, providing a fully sealed environment.[3]

    • Downflow Booth (Containment Ventilated Enclosure): Ideal for weighing and dispensing operations, using laminar airflow and HEPA filtration to protect the operator.[3]

    • Chemical Fume Hood: Use only for handling solutions or very small quantities of powder when a glovebox is not available. Ensure the fume hood has been certified and is functioning correctly.

  • Facility Design: Work areas should be designed with controlled access and negative pressure to prevent cross-contamination. Airflow should be single-pass and HEPA-filtered.[4]

Personal Protective Equipment (PPE)

Where engineering controls are not sufficient to eliminate exposure risk, a comprehensive PPE protocol is mandatory. The following table summarizes the required PPE for handling this compound.

Body Part PPE Specification Rationale
Hands Double Gloving: Chemo-rated nitrile gloves (ASTM D6978)Prevents skin contact and absorption. Double gloving provides additional protection in case of a tear in the outer glove.
Body Disposable, solid-front, back-tying, cuffed impermeable gownProtects against spills and contamination of personal clothing.
Eyes/Face Safety goggles with side shields and a face shieldProtects eyes and face from splashes and airborne particles.
Respiratory NIOSH-approved N95, P2, or higher-rated respiratorCrucial for handling powders. Prevents inhalation of aerosolized particles. A Powered Air-Purifying Respirator (PAPR) may be required for higher-risk procedures or larger quantities.[5]

Procedural Guidance for Handling

3.1. Preparation and Weighing:

  • Designated Area: All handling of this compound powder must occur in a designated area with restricted access.

  • Pre-Donning PPE: Before entering the designated area, don all required PPE in the correct order (gown, respirator, goggles, face shield, inner gloves, outer gloves).

  • Containment: Perform all powder manipulations within a primary containment system (e.g., glovebox or downflow booth).

  • Spill Kit: Ensure a spill kit specifically for cytotoxic or potent compounds is readily available.

3.2. Solution Preparation:

  • "Wet" Technique: If possible, wet the powder with a suitable solvent within the containment system to reduce the risk of aerosolization.

  • Closed Systems: Use closed-system transfer devices (CSTDs) when transferring solutions to minimize leaks and aerosols.

3.3. Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate deactivating agent or a validated cleaning procedure.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other equipment. Respiratory protection is typically removed last after leaving the immediate work area.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: All contaminated items (e.g., gloves, gowns, pipette tips, empty vials) must be segregated from regular laboratory waste.

  • Containers: Use clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[6][7] These are often color-coded (e.g., yellow or red) and marked with the cytotoxic symbol.

  • Sharps: All contaminated sharps must be placed in a designated cytotoxic sharps container.[7]

  • Final Disposal: Cytotoxic waste should be incinerated by a licensed hazardous waste disposal service.[6] Do not dispose of this waste down the drain or in general trash.

Experimental Workflow and Safety Diagram

The following diagram outlines the logical flow for safely handling this compound, from preparation to disposal.

Scammonin_VIII_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment) cluster_cleanup Post-Handling & Disposal Prep 1. Designate Handling Area & Ensure Spill Kit is Present Don_PPE 2. Don Full PPE Prep->Don_PPE Weigh 3. Weigh Powder Don_PPE->Weigh Solubilize 4. Prepare Solution (Wet Technique) Weigh->Solubilize Experiment 5. Perform Experiment Solubilize->Experiment Decon 6. Decontaminate Surfaces & Equipment Experiment->Decon Waste 7. Segregate & Dispose of Contaminated Waste Decon->Waste Doff_PPE 8. Doff PPE Correctly Waste->Doff_PPE Wash 9. Perform Hand Hygiene Doff_PPE->Wash

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.